7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-2,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-10-5-3-7-11-6-2-4-9-8(10)11/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBXWWBYZJNKRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN2C1=NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232932 | |
| Record name | 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84030-20-6 | |
| Record name | 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2,3,4,6,7,8-hexahydropyrimido(1,2-a)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4,6,7,8-hexahydro-1-methyl-2H-pyrimido[1,2-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-methyl-2,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8JQ539BWX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene fundamental properties
An In-Depth Technical Guide to 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (mTBD)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, commonly referred to as mTBD, is a potent bicyclic guanidine superbase.[1][2][3] Its high basicity, coupled with thermal stability and solubility in polar aprotic solvents, has established it as a versatile organocatalyst in a myriad of chemical transformations.[1] This document provides a comprehensive overview of the fundamental properties of mTBD, its synthesis, and its applications, with a focus on its utility in organic synthesis and materials science. Key data is presented in tabular format for ease of reference, and detailed experimental protocols are provided. Furthermore, logical workflows for its synthesis and catalytic activity are visualized to facilitate a deeper understanding of its chemical behavior.
Core Chemical and Physical Properties
mTBD is structurally distinct from its non-methylated counterpart, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), due to the presence of a methyl group at the 7-position.[1] This modification impacts its reactivity, making it less susceptible to dehydrocoupling with hydroboranes compared to TBD.[1] Pure mTBD is a colorless liquid at room temperature, though it may develop a yellow hue over time.[4] It is also known to be hygroscopic and can react with atmospheric CO2.[5]
General and Spectroscopic Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N₃ | [6][7] |
| Molecular Weight | 153.22 g/mol | [7] |
| CAS Number | 84030-20-6 | [2] |
| Appearance | Colorless liquid | [4] |
| Refractive Index (n20/D) | 1.537 | [8] |
| SMILES | CN1CCCN2CCCN=C12 | [8] |
| InChI Key | OEBXWWBYZJNKRK-UHFFFAOYSA-N | [2][8] |
Thermodynamic and Physical Properties
| Property | Value | Conditions | Source |
| Melting Point | 25–30 °C | - | [1] |
| Boiling Point | 75-79 °C | 0.1 mmHg | [8] |
| Density | 1.067 g/mL | 25 °C | [8] |
| Vapor Pressure | 0.011 kPa | 25 °C | [1] |
| pKa of Conjugate Acid | 25.43 | in Acetonitrile (CH₃CN) | [1][2][3][6] |
| pKa of Conjugate Acid | 17.9 | in Tetrahydrofuran (THF) | [1][2][3][6] |
| Viscosity | 12.3 mPa·s | 25 °C | [1] |
| Thermal Conductivity | 0.18 W/m·K | - | [1] |
Synthesis and Experimental Protocols
The synthesis of mTBD can be achieved through several methods, including the direct methylation of TBD or through cyclization reactions.[6]
Experimental Protocol: Synthesis via Cyclization
A common laboratory-scale synthesis involves the cyclization of 1,3-diaminopropane derivatives.[1]
Materials:
-
1,3-Diaminopropane
-
Formaldehyde
-
Methylamine
-
Tetrahydrofuran (THF) or Acetonitrile (anhydrous)
-
Methyl iodide or Dimethyl sulfate
-
Dichloromethane (anhydrous) or Dimethylformamide (DMF)
-
Nitrogen gas supply
-
Standard reflux and distillation apparatus
Procedure:
-
Cyclization:
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 1,3-diaminopropane, formaldehyde, and methylamine in a molar ratio of 1:1.2:1 in anhydrous THF.[1]
-
Heat the reaction mixture to reflux at 100°C for 12 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude bicyclic intermediate.
-
-
Methylation:
-
Dissolve the crude intermediate in anhydrous dichloromethane or DMF under a nitrogen atmosphere.
-
Add methyl iodide or dimethyl sulfate as the alkylating agent.
-
Stir the reaction mixture at room temperature until the methylation is complete (monitoring by TLC or GC-MS is recommended).
-
Upon completion, quench the reaction carefully with a suitable reagent.
-
-
Purification:
-
The final product, this compound, can be purified by vacuum distillation.
-
Caption: A flowchart illustrating the synthetic pathway for this compound.
Applications in Organic Synthesis and Catalysis
mTBD is a highly effective organocatalyst for a variety of chemical reactions due to its strong basicity.[1][6] It is capable of deprotonating a wide range of substrates, including phenols, carboxylic acids, and some C-acids, thereby facilitating subsequent nucleophilic attacks and other transformations.[1]
Key Catalytic Applications:
-
Transesterification Reactions: mTBD has demonstrated high catalytic performance in the transesterification of vegetable oils.[1]
-
Ring-Opening Polymerization (ROP): It is used as a co-catalyst in the ROP of lactones.[9]
-
Michael Additions: mTBD effectively catalyzes Michael addition reactions.[1][10][11]
-
Henry (Nitroaldol) Reactions: It is a superior catalyst compared to tetramethylguanidine (TMG) for the Henry reaction.[1][12]
-
CO₂ Capture and Utilization: mTBD reacts with CO₂ and can be used in carbon capture technologies.[2][3][6][12] It also catalyzes the hydroboration of CO₂ to formate derivatives.[1]
Catalytic Mechanism: A Generalized View
As a Brønsted-Lowry base, the primary mechanism of action for mTBD is the abstraction of a proton from a substrate, which increases the substrate's nucleophilicity.
Caption: A generalized diagram of the catalytic cycle involving mTBD as a Brønsted-Lowry base.
Biological Activity and Potential in Drug Development
While primarily known as a synthetic catalyst, there is emerging interest in the biological applications of mTBD.[1] Its unique structural properties may enhance bioactivity, and it is being investigated for its potential role in drug design and the development of novel therapeutic agents.[13] Additionally, it has been explored for its use in agrochemicals.[13] However, it is important to note that mTBD is classified as a substance that can cause severe skin burns and eye damage.[7]
Conclusion
This compound is a powerful and versatile superbase with significant applications in organic synthesis and catalysis. Its well-defined chemical and physical properties, combined with its high reactivity, make it an invaluable tool for researchers and chemical development professionals. Further exploration of its catalytic potential and biological activities is likely to uncover new and innovative applications.
References
- 1. This compound | 84030-20-6 | Benchchem [benchchem.com]
- 2. 7-Methyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene - Wikipedia [en.wikipedia.org]
- 3. About: 7-Methyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene [dbpedia.org]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 84030-20-6 [smolecule.com]
- 7. This compound | C8H15N3 | CID 123583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-Methyl-1,5,7-triazabicyclo 4.4.0 dec-5-ene 98 84030-20-6 [sigmaaldrich.com]
- 9. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, commonly known as MTBD, is a potent, sterically hindered bicyclic guanidine base. Its unique structural and electronic properties confer upon it a high degree of basicity and catalytic activity, making it a valuable tool in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the core physical and chemical properties of MTBD, with a focus on quantitative data, detailed experimental methodologies, and an exploration of its catalytic mechanisms. This document is intended to serve as a key resource for researchers, scientists, and professionals in drug development and organic synthesis who wish to employ MTBD in their work.
Introduction
MTBD is a powerful, non-nucleophilic organic superbase that has garnered significant attention in the field of organic chemistry.[1] Its rigid bicyclic structure and the presence of three nitrogen atoms contribute to its exceptional basicity.[2] Unlike its unmethylated counterpart, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), MTBD lacks an N-H proton, which can be advantageous in certain reactions where this group might interfere.[1] This guide will systematically present the known physical and chemical characteristics of MTBD, offering a practical resource for its effective application.
Physical Properties
A comprehensive understanding of the physical properties of MTBD is essential for its proper handling, storage, and application in various reaction conditions. The following tables summarize key quantitative data, much of which is derived from the extensive study by Baird et al.[3][4][5][6]
Table 1: General Physical Properties of MTBD
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅N₃ | [7][8] |
| Molecular Weight | 153.22 g/mol | [9] |
| Appearance | Colorless to yellow liquid | [6] |
| Density | 1.067 g/mL at 25 °C | [7] |
| Boiling Point | 75-79 °C at 0.1 mmHg | [7] |
| Refractive Index (n20/D) | 1.537 | [7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |
Table 2: Thermodynamic and Transport Properties of MTBD
| Property | Temperature (K) | Value | Reference(s) |
| Vapor Pressure | 318.23 - 451.2 | 11.1 Pa - 10,000 Pa | [4][10] |
| Liquid Heat Capacity | 312.48 - 391.50 | Varies with temperature | [4] |
| Liquid Thermal Conductivity | 299.0 - 372.9 | Varies with temperature | [4] |
| Liquid Viscosity | 290.79 - 363.00 | Varies with temperature | [4] |
| Enthalpy of Vaporization | 318.23 - 451.2 | Varies with temperature | [6] |
Chemical Properties
The chemical behavior of MTBD is dominated by its strong basicity and its utility as a catalyst in a variety of organic reactions.
Basicity and pKa
MTBD is classified as a guanidine superbase.[11] Its high basicity is a result of the delocalization of the positive charge upon protonation across the three nitrogen atoms of the guanidinium system. The pKa of MTBD has been determined in different solvents, highlighting the influence of the medium on its basic strength.
Table 3: pKa Values of MTBD in Different Solvents
| Solvent | pKa | Reference(s) |
| Acetonitrile (CH₃CN) | 25.43 | [1][11][12] |
| Tetrahydrofuran (THF) | 17.9 | [1][11][12] |
Solubility
MTBD exhibits good solubility in a range of common organic solvents.
Table 4: Solubility of MTBD
| Solvent | Solubility | Notes | Reference(s) |
| Ethanol | ~30 mg/mL | Suitable for low-temperature reactions. | [1] |
| DMSO | Soluble | Ideal for high-temperature catalysis (>100°C). | [1] |
| Dimethylformamide (DMF) | Soluble | Ideal for high-temperature catalysis (>100°C). | [1] |
| Polar Aprotic Solvents | Generally soluble | Dissolution should be performed under an inert atmosphere. | [1] |
Reactivity and Catalytic Activity
MTBD is a versatile catalyst for a multitude of organic transformations, leveraging its strong basicity to deprotonate a wide range of substrates.[13]
-
Aldol Condensations: MTBD can efficiently deprotonate aldehydes and ketones to generate enolates, which then participate in aldol reactions.[1]
-
Michael Additions: It serves as an effective catalyst for the 1,4-conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[1][2]
-
Transesterification: MTBD has demonstrated high catalytic activity in the transesterification of oils with alcohols, such as methanol.[7]
-
Epoxide Ring-Opening: It can initiate the ring-opening of epoxides by nucleophiles.[1]
-
Polymerization: MTBD is utilized as a catalyst in various polymerization reactions.[1]
A key application of MTBD is in the field of carbon capture and storage (CCS). It reacts with carbon dioxide (CO₂) to form a stable carbamate complex, a property that is being explored for capturing CO₂ emissions from industrial processes.[1][11]
Experimental Protocols
This section outlines the general methodologies for determining the key physical and chemical properties of MTBD. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental setups.
Determination of Physical Properties
-
Boiling Point: The boiling point of MTBD at reduced pressure can be determined using vacuum distillation. The liquid is heated in a distillation flask under a controlled vacuum, and the temperature at which the liquid actively boils and condenses is recorded as the boiling point at that pressure.
-
Density: The density of liquid MTBD can be measured using a pycnometer or a digital density meter.[14] The mass of a known volume of the liquid is determined at a constant temperature, and the density is calculated by dividing the mass by the volume.[15][16]
-
Refractive Index: The refractive index is measured using a refractometer.[17][18][19][20] A small drop of the liquid is placed on the prism of the refractometer, and the refractive index is read directly from the instrument at a specified temperature and wavelength (typically the sodium D-line).
-
Flash Point: The closed-cup flash point of MTBD can be determined using a Pensky-Martens or Cleveland open-cup apparatus.[2][3][7][21][22] The liquid is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid in the cup. The flash point is the lowest temperature at which the vapors ignite momentarily.
-
Viscosity: The viscosity of MTBD can be determined using a capillary viscometer or a rotational viscometer.[6][8][10][11][23] In the capillary method, the time taken for a known volume of the liquid to flow through a capillary of known dimensions is measured. In the rotational method, the torque required to rotate a spindle immersed in the liquid at a constant angular velocity is measured.
-
Vapor Pressure: The vapor pressure of MTBD can be measured using a static or dynamic method. In the isoteniscope method, the liquid is placed in a specialized apparatus, and the external pressure is adjusted until it balances the vapor pressure of the liquid at a given temperature.[24][25][26][27][28]
-
Thermal Conductivity: The transient hot wire method is a common technique for measuring the thermal conductivity of liquids like MTBD.[5][29][30][31][32] A thin platinum wire immersed in the liquid is heated by a constant electric current, and the rate of temperature increase of the wire is measured. The thermal conductivity is then calculated from the temperature change over time.
Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a solution of MTBD (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[4][33][34][35][36]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a Fourier-transform NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[33]
-
Data Processing: Process the free induction decay (FID) by applying a Fourier transform. The resulting spectra should be phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
FT-IR Spectroscopy:
-
Sample Preparation: For a liquid sample like MTBD, the spectrum can be obtained using either Attenuated Total Reflectance (ATR) or a liquid transmission cell.[1][9][37][38][39]
-
ATR: A small drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).
-
Liquid Cell: A thin film of the liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: A background spectrum of the empty ATR crystal or the empty liquid cell is first recorded. The sample is then introduced, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Mass Spectrometry:
-
Sample Introduction: A dilute solution of MTBD in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Electrospray ionization (ESI) is a suitable method for a polar, basic compound like MTBD, which will readily form a protonated molecule [M+H]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). High-resolution mass spectrometry can be used to confirm the elemental composition.
-
Catalytic Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed catalytic cycle of MTBD in a generic base-catalyzed reaction and a simplified workflow for its application in carbon capture.
Conclusion
This compound (MTBD) is a powerful organic superbase with a well-defined profile of physical and chemical properties that make it highly valuable in synthetic chemistry. Its strong basicity, coupled with good solubility in common organic solvents and high catalytic activity, enables its use in a diverse range of chemical transformations. This guide has provided a consolidated resource of its key properties, standardized experimental protocols for their determination, and a visual representation of its catalytic function. It is anticipated that this comprehensive overview will facilitate the effective and safe application of MTBD in both academic and industrial research settings.
References
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- 7. Flash Point Testing | ioKinetic [iokinetic.com]
- 8. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. gazi.edu.tr [gazi.edu.tr]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
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- 21. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 22. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]
- 23. cscscientific.com [cscscientific.com]
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- 33. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
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An In-depth Technical Guide to the pKa and Basicity of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, commonly known as MTBD, is a potent, sterically hindered, non-nucleophilic organic superbase. Its exceptional basicity, derived from its unique bicyclic guanidine structure, makes it a valuable tool in a wide array of chemical transformations. This guide provides a comprehensive overview of the pKa and basicity of MTBD, including quantitative data, detailed experimental protocols for pKa determination, and an exploration of the structural features governing its reactivity. Furthermore, this document elucidates the catalytic role of MTBD in key organic reactions, providing a mechanistic understanding of its function.
Introduction
This compound (MTBD) is a bicyclic guanidine that has garnered significant attention as a strong organic base.[1] Classified as a superbase, its high pKa values in organic solvents translate to a remarkable ability to deprotonate a wide range of substrates, facilitating reactions that are often challenging with conventional bases.[2] This property has led to its extensive use as a catalyst in various organic syntheses, including polymerizations, Michael additions, and other base-mediated transformations.[3] Understanding the fundamental aspects of its pKa and basicity is crucial for its effective application in research and development, particularly in the fields of catalysis and drug discovery.
Quantitative Data: pKa of MTBD
The basicity of MTBD is quantified by the pKa of its conjugate acid. These values are highly dependent on the solvent in which they are measured. The experimentally determined pKa values for MTBD in common organic solvents are summarized in the table below.
| Solvent | pKa of Conjugate Acid | Reference(s) |
| Acetonitrile (CH₃CN) | 25.43 | [1] |
| Tetrahydrofuran (THF) | 17.9 | [1] |
The Origin of MTBD's High Basicity: A Structural Perspective
The exceptional basicity of MTBD is a direct consequence of its rigid bicyclic guanidinium core, which provides substantial resonance stabilization of the positive charge upon protonation. This "proton sponge" like behavior is a key feature of its chemical reactivity.[4] The structural elements contributing to this high basicity are outlined below.
Caption: Logical diagram illustrating the key structural features that contribute to the high basicity of MTBD.
Experimental Protocols for pKa Determination
The accurate determination of the pKa of a superbase like MTBD in a non-aqueous solvent requires specialized experimental procedures. Below are detailed protocols for potentiometric titration and UV-Vis spectrophotometry adapted for such measurements.
Non-Aqueous Potentiometric Titration
This method involves titrating a solution of the base with a strong acid in a non-aqueous solvent and monitoring the potential change with a pH electrode.
Materials and Equipment:
-
This compound (MTBD)
-
Anhydrous acetonitrile (CH₃CN), HPLC grade
-
Perchloric acid (HClO₄) in a non-aqueous solvent (e.g., dioxane or acetic acid), standardized solution
-
Combined pH electrode suitable for non-aqueous solutions
-
Autotitrator or manual titration setup with a high-impedance voltmeter
-
Inert gas (Argon or Nitrogen) supply
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Solutions:
-
Prepare a standard solution of MTBD in anhydrous acetonitrile (e.g., 0.01 M).
-
Use a standardized solution of a strong acid, such as perchloric acid in dioxane.
-
-
Electrode Calibration and Conditioning:
-
Calibrate the pH electrode using standard buffer solutions.
-
Condition the electrode by immersing it in anhydrous acetonitrile for at least 30 minutes before use.
-
-
Titration Setup:
-
Place a known volume of the MTBD solution into a titration vessel.
-
Immerse the pH electrode and the burette tip into the solution.
-
Ensure the solution is continuously stirred.
-
Maintain an inert atmosphere by gently bubbling argon or nitrogen through the solution to exclude atmospheric CO₂ and moisture.
-
-
Titration:
-
Add the standardized acid titrant in small increments.
-
Record the potential (mV) or pH reading after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the potential (mV) or pH versus the volume of titrant added.
-
Determine the equivalence point from the inflection point of the titration curve (or the maximum of the first derivative).
-
The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of MTBD in acetonitrile.
-
Caption: Experimental workflow for the determination of the pKa of MTBD using non-aqueous potentiometric titration.
UV-Vis Spectrophotometric Method
This technique is applicable if the protonated and unprotonated forms of the compound have distinct UV-Vis absorption spectra.
Materials and Equipment:
-
This compound (MTBD)
-
Anhydrous solvent (e.g., acetonitrile)
-
A series of buffer solutions with known pH values in the chosen solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of MTBD in the anhydrous solvent.
-
Prepare a series of buffer solutions spanning a pH range around the expected pKa of MTBD.
-
-
Spectral Acquisition:
-
For each buffer solution, add a small, constant amount of the MTBD stock solution.
-
Record the UV-Vis spectrum of each solution.
-
Acquire the spectrum of the fully protonated species in a strongly acidic solution and the fully deprotonated species in a strongly basic solution.
-
-
Data Analysis:
-
Choose a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the inflection point of the curve.
-
Catalytic Activity of MTBD: A Mechanistic Insight
The high basicity of MTBD makes it an effective catalyst for a variety of organic reactions. A prominent example is the ring-opening polymerization (ROP) of cyclic esters, such as lactide. In this process, MTBD acts as a Brønsted base to activate an initiator, typically an alcohol.
Caption: A simplified representation of the catalytic cycle of MTBD in the ring-opening polymerization of lactide.
Conclusion
This compound is a powerful organic superbase with well-characterized pKa values in non-aqueous solvents. Its exceptional basicity, rooted in its bicyclic guanidine structure, enables its function as a highly effective catalyst in a multitude of organic reactions. The experimental protocols and mechanistic insights provided in this guide offer a foundational understanding for researchers and professionals seeking to leverage the unique properties of MTBD in their work. The continued exploration of its catalytic potential promises to unlock new and efficient synthetic methodologies.
References
- 1. 7-Methyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene - Wikipedia [en.wikipedia.org]
- 2. Insights into the mechanism for ring-opening polymerization of lactide catalyzed by Zn(C6F5)2/organic superbase Lewis pairs - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,8-bis(dimethylethyleneguanidino)naphthalene: tailoring the basicity of bisguanidine "proton sponges" by experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) is a potent, non-ionic bicyclic guanidine superbase.[1] Its strong basicity and catalytic activity have established it as a valuable tool in organic synthesis, particularly in reactions such as Michael additions, Henry (nitroaldol) reactions, transesterification, and ring-opening polymerization.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR) for MTBD, details the experimental protocols for data acquisition, and presents a visualization of its catalytic mechanism in the ring-opening polymerization of lactide. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are considering the application of this versatile catalyst.
Spectroscopic Data
The structural characterization of this compound is crucial for its effective application. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of MTBD provide detailed information about its molecular structure. The data presented below was obtained in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.29 | s | 2H | Methylene protons |
| 3.23 | s | 6H | Methylene protons |
| 3.05 | s | 3H | Methyl protons (CH₃) |
| 1.98 | s | 2H | Methylene protons |
| 1.88 | s | 2H | Methylene protons |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 148.67 | Quaternary Carbon (C=N) |
| 144.89 | Methylene Carbon |
| 139.88 | Methylene Carbon |
| 137.55 | Methylene Carbon |
| 135.25 | Methylene Carbon |
| 45.48 | Methylene Carbon |
| 44.99 | Methylene Carbon |
| 44.48 | Methylene Carbon |
| 37.35 | Methyl Carbon (CH₃) |
| 34.95 | Methylene Carbon |
| 18.38 | Methylene Carbon |
| 18.22 | Methylene Carbon |
Infrared (IR) Spectroscopy
Experimental Protocols
The following sections detail the general methodologies for acquiring the NMR and IR spectroscopic data for this compound.
NMR Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
Sample Preparation:
-
A small quantity of the this compound sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃).
-
The solution is transferred to a standard 5 mm NMR tube.
-
The sample is then placed within the spectrometer's magnet for analysis.
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.
Sample Preparation:
-
For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often employed.
-
A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
A background spectrum of the empty ATR crystal or salt plates is recorded.
-
The sample spectrum is then recorded.
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Catalytic Workflow: Ring-Opening Polymerization of Lactide
This compound is an effective catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer.[4] The catalytic cycle involves the activation of an initiator, typically an alcohol, by the superbase.
Caption: Catalytic cycle of lactide ring-opening polymerization catalyzed by MTBD.
The process begins with the deprotonation of an alcohol initiator by MTBD to form a more nucleophilic alkoxide. This activated initiator then attacks a lactide monomer, leading to the ring-opening and the formation of a propagating polymer chain. The protonated MTBD acts as a counter-ion. The cycle continues with the alkoxide end of the growing polymer chain attacking subsequent lactide monomers. The polymerization is typically terminated by the transfer of the proton from the protonated MTBD back to the polymer chain, regenerating the MTBD catalyst and yielding the final polylactide. A chain-end control mechanism is often responsible for the stereoselectivity of the polymerization.[4]
References
MTBD: A Bicyclic Guanidine Superbase for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) is a powerful, non-nucleophilic, bicyclic guanidine superbase that has garnered significant attention in organic synthesis.[1][2] Its rigid bicyclic structure and the electron-donating methyl group contribute to its exceptional basicity, making it a highly effective catalyst for a wide range of chemical transformations.[3] This guide provides a comprehensive overview of MTBD, including its core properties, detailed experimental protocols for its application, and a comparative analysis of its catalytic performance.
Core Properties of MTBD
MTBD's utility as a superbase is rooted in its distinct physicochemical properties. Its high basicity, coupled with good solubility in many organic solvents, makes it a versatile tool for chemists.[3]
| Property | Value | Solvent | Reference |
| pKa of conjugate acid | 25.43 | Acetonitrile (CH3CN) | [2] |
| pKa of conjugate acid | 17.9 | Tetrahydrofuran (THF) | [2] |
| Density | 1.067 g/mL at 25 °C | - | [4] |
| Boiling Point | 75-79 °C at 0.1 mmHg | - | [4] |
| Refractive Index (n20/D) | 1.537 | - | [4] |
Synthesis of MTBD
A common synthetic route to MTBD involves the methylation of its precursor, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).
Experimental Protocol: Synthesis of this compound (MTBD)
Materials:
-
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add TBD (1 equivalent), potassium hydroxide (1.2 equivalents), and anhydrous tetrahydrofuran.
-
Cool the mixture in an ice bath.
-
Slowly add dimethyl sulfate (1 equivalent) dropwise to the stirred suspension at room temperature.
-
Allow the reaction to proceed overnight at room temperature.
-
After the reaction is complete, filter the mixture to remove the solid byproducts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting residue by distillation under reduced pressure to obtain pure MTBD.
Expected Yield: Approximately 85%.
Applications in Organic Synthesis
MTBD has proven to be an exceptional catalyst in a variety of organic reactions, often providing higher yields and shorter reaction times compared to other organic bases.
Michael Addition Reactions
MTBD efficiently catalyzes the Michael addition of active methylene compounds to α,β-unsaturated carbonyls.
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| MTBD | 0.1 | Not specified | High | [5] |
| MTBD | 30 | Not specified | High | [5] |
| MTBD | 50 | Not specified | High | [5] |
Nitroaldol (Henry) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is effectively promoted by MTBD.[6] It has been shown to be superior to tetramethylguanidine (TMG) in this transformation, with reactions often completing in minutes at 0°C.[6]
Catalytic Mechanism: The Henry Reaction
The catalytic cycle of the MTBD-promoted Henry reaction involves the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile.
Caption: Catalytic cycle of the MTBD-promoted Henry reaction.
Experimental Workflow: A General Procedure
The following diagram illustrates a typical workflow for an organic reaction catalyzed by MTBD, from reaction setup to product isolation.
Caption: General experimental workflow for an MTBD-catalyzed reaction.
Conclusion
MTBD stands out as a highly efficient and versatile bicyclic guanidine superbase with broad applications in modern organic synthesis. Its strong basicity, coupled with its commercial availability, makes it an attractive alternative to traditional inorganic bases and other organic superbases. The detailed protocols and comparative data presented in this guide are intended to facilitate its adoption and further exploration in both academic and industrial research settings, particularly in the development of novel synthetic methodologies and the synthesis of complex molecules.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Lewis Base Catalysis in Organic Synthesis, 3 Volume Set [elmhurst.ecampus.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Dive Into Forty Years of Research on Organic Superbases: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-depth Technical Guide on the Thermal Stability of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), a versatile bicyclic guanidine base used as a catalyst in various chemical reactions. While extensive data exists for many of its physical and thermodynamic properties, this guide highlights a notable gap in the publicly available literature regarding its specific thermal decomposition profile. To provide a valuable comparative context for researchers, this document includes thermal stability data for the structurally related and widely used amidine base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Furthermore, this guide outlines detailed, best-practice experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed to systematically evaluate the thermal stability of MTBD. A visual workflow for these experimental procedures is also presented to facilitate study design and implementation.
Introduction to the Thermal Properties of MTBD
This compound (MTBD) is a strong, non-nucleophilic guanidine base with significant applications as a catalyst in organic synthesis.[1][2] Its utility in forming ionic liquids for processes like carbon dioxide capture has also been a subject of study.[1][2] A thorough understanding of the thermal properties of MTBD is crucial for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures.
While a comprehensive study by Baird et al. has characterized many of the thermodynamic and transport properties of MTBD, including vapor pressure, density, heat capacity, melting properties, and thermal conductivity, there is a conspicuous absence of publicly available data on its thermal stability, specifically its decomposition temperature under inert or oxidative atmospheres.[1][3]
Quantitative Data on Thermal Decomposition
A thorough search of scientific literature and chemical databases did not yield specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for the thermal decomposition of this compound (MTBD) or its non-methylated parent compound, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).
To offer a point of reference, the thermal stability of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a structurally analogous bicyclic amidine base, is presented. The following table summarizes the available data for DBU, highlighting the current data gap for MTBD and TBD.
| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Analysis Conditions |
| This compound (MTBD) | Data Not Available | Data Not Available | - |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Data Not Available | Data Not Available | - |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~150 | Not explicitly stated, major weight loss between 150-200°C | N₂ atmosphere |
Table 1: Comparative Thermal Decomposition Data. The data for DBU is inferred from TGA curves presented in the literature. Specific onset and peak temperatures can vary with experimental conditions such as heating rate.
Detailed Experimental Protocols
The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided as a best-practice guide for researchers aiming to characterize the thermal stability of MTBD.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of MTBD by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Materials:
-
This compound (MTBD), high purity
-
Inert gas (e.g., Nitrogen or Argon, high purity)
-
Oxidizing gas (e.g., synthetic air)
-
Appropriate sample pans (e.g., aluminum or platinum)
Procedure:
-
Instrument Preparation:
-
Ensure the TGA is clean and calibrated according to the manufacturer's specifications.
-
Tare the balance.
-
Select the appropriate sample pan (platinum is recommended for higher temperature ranges).
-
-
Sample Preparation:
-
Place the TGA on an analytical balance and tare the empty sample pan.
-
Accurately weigh 5-10 mg of MTBD into the sample pan. Record the exact weight.
-
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.
-
Set the temperature program:
-
Equilibrate at a starting temperature (e.g., 30 °C) for 5 minutes.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 600 °C).
-
-
-
Data Collection:
-
Initiate the temperature program and record the sample mass, temperature, and time.
-
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature(s) of the maximum rate of decomposition (peak temperature).
-
Determine the residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with the decomposition of MTBD.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Materials:
-
This compound (MTBD), high purity
-
Inert gas (e.g., Nitrogen or Argon, high purity)
-
Hermetically sealed aluminum or stainless steel pans
Procedure:
-
Instrument Preparation:
-
Ensure the DSC is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of MTBD into a hermetically sealable pan.
-
Hermetically seal the pan to prevent volatilization before decomposition.
-
Prepare an empty, hermetically sealed pan to be used as a reference.
-
-
Experimental Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Set the temperature program:
-
Equilibrate at a starting temperature below the expected melting point (e.g., 25 °C) for 5 minutes.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range.
-
-
-
Data Collection:
-
Initiate the temperature program and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify and integrate the endothermic peak corresponding to the melting of MTBD to determine the melting point and heat of fusion.
-
Identify any exothermic peaks at higher temperatures, which may correspond to decomposition events. Determine the onset temperature and the enthalpy of these transitions.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for assessing the thermal stability of a chemical compound like MTBD.
Caption: Experimental workflow for thermal stability analysis.
Conclusion
While this compound is a compound of significant interest in catalysis and materials science, a critical gap exists in the published literature regarding its thermal decomposition characteristics. This guide has synthesized the available knowledge and provided a framework for future investigation by outlining detailed TGA and DSC protocols. The thermal stability data of the related compound DBU serves as a useful, albeit indirect, reference. It is recommended that researchers working with MTBD, especially in applications involving elevated temperatures, undertake a systematic thermal analysis as described herein to ensure safe and optimized process conditions.
References
- 1. Hydrogen sulfide gas capture by organic superbase 1,8-diazabicyclo-[5.4.0]-undec-7-ene through salt formation: salt synthesis, characterization and application for CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electrochem.org [electrochem.org]
- 3. 1,8-Diazabicyclo[5.4.0]-undec-7-ene based protic ionic liquids and their binary systems with molecular solvents catalyzed Michael addition reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes: Synthesis of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)
Introduction
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, commonly known as MTBD, is a bicyclic guanidine derivative recognized as a potent, sterically hindered, non-nucleophilic superbase.[1][2][3] Its high basicity, with a pKa of its conjugate acid reported as 25.43 in acetonitrile, makes it a highly effective catalyst and reagent in a wide range of chemical transformations.[2][3] The structural framework, featuring a methyl group at the 7-position, contributes to its stability and solubility in various polar aprotic solvents.[1]
MTBD is extensively utilized as an organocatalyst in organic synthesis for reactions such as aldol condensations, Michael additions, epoxide ring-openings, and transesterification reactions.[1][2] Its strong basicity allows for the efficient deprotonation of a variety of substrates, including alcohols, phenols, and some carbon acids.[1][2] Furthermore, MTBD has garnered significant interest for its potential application in carbon capture and storage (CCS) technologies, owing to its ability to react reversibly with carbon dioxide (CO₂) to form a stable carbamate complex.[2][3][4]
The synthesis protocol detailed below describes a two-stage process. The first stage involves the synthesis of the key intermediate, N,N'-bis(3-aminopropyl)methylamine. The second stage is the subsequent cyclization of this triamine to yield the target bicyclic guanidine, MTBD. This method provides a clear and reproducible pathway for obtaining MTBD for research and development purposes.
Experimental Protocol
This protocol outlines the laboratory-scale synthesis of this compound (MTBD) in two primary stages.
Stage 1: Synthesis of N,N'-bis(3-aminopropyl)methylamine
This stage involves a double Michael addition of acrylonitrile to N-methyl-1,3-propanediamine, followed by the hydrogenation of the resulting dinitrile intermediate.
Materials and Equipment:
-
N-methyl-1,3-propanediamine
-
Acrylonitrile
-
Methanol (MeOH)
-
Raney Nickel (Ra-Ni, slurry in water)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks (500 mL and 1 L)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
High-pressure autoclave (hydrogenation reactor)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Cyanoethylation:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add N-methyl-1,3-propanediamine (0.25 mol).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add acrylonitrile (0.55 mol, 2.2 equivalents) dropwise over 2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.
-
The resulting dinitrile intermediate is a viscous oil and is used in the next step without further purification.
-
-
Hydrogenation:
-
Carefully transfer the dinitrile intermediate to a 1 L high-pressure autoclave.
-
Add methanol (300 mL) as the solvent.
-
Add Raney Nickel slurry (approx. 15 g, carefully washed with methanol to remove water).
-
Seal the autoclave, purge it several times with nitrogen, and then with hydrogen.
-
Pressurize the reactor with hydrogen to 50 bar (approx. 725 psi).
-
Heat the reactor to 100 °C while stirring vigorously.
-
Maintain these conditions for 12-18 hours or until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen before opening.
-
-
Work-up and Purification:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the catalyst pad with methanol (2 x 50 mL).
-
Combine the filtrate and washings and remove the methanol using a rotary evaporator.
-
The crude N,N'-bis(3-aminopropyl)methylamine is obtained as an oil. Purify the product by vacuum distillation to yield a colorless liquid.
-
Stage 2: Synthesis of this compound (MTBD)
This stage involves the cyclization of the triamine intermediate with a guanidinylating agent such as S-methylisothiourea sulfate.
Materials and Equipment:
-
N,N'-bis(3-aminopropyl)methylamine
-
S-methylisothiourea sulfate
-
Sodium methoxide (NaOMe) solution (30% in MeOH)
-
Methanol (MeOH)
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Rotary evaporator
-
Kugelrohr or short-path distillation apparatus
Procedure:
-
Reaction Setup:
-
To a 500 mL three-neck flask equipped with a mechanical stirrer and reflux condenser, add N,N'-bis(3-aminopropyl)methylamine (0.10 mol) and methanol (200 mL).
-
In a separate beaker, dissolve S-methylisothiourea sulfate (0.05 mol) in methanol (50 mL). Add this solution to the reaction flask.
-
-
Cyclization:
-
Slowly add sodium methoxide solution (0.10 mol) to the stirred reaction mixture.
-
Heat the mixture to reflux and maintain reflux for 12 hours. A precipitate of sodium sulfate will form.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the precipitated salts.
-
Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
Dissolve the resulting residue in toluene and filter again to remove any remaining salts.
-
Dry the toluene solution over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
The crude MTBD is obtained as a pale yellow oil. Purify the product by distillation under high vacuum (e.g., using a Kugelrohr apparatus) to yield pure MTBD as a colorless liquid.[5]
-
Data Summary
The following table provides an example of quantitative data for the synthesis protocol. Actual yields may vary depending on experimental conditions and scale.
| Step | Reactant | Molar Mass ( g/mol ) | Amount (mol) | Product | Theoretical Yield (g) | Typical Yield (%) |
| Stage 1 | N-methyl-1,3-propanediamine | 88.15 | 0.25 | N,N'-bis(3-aminopropyl)methylamine | 43.33 | 75-85% |
| Acrylonitrile | 53.06 | 0.55 | ||||
| Stage 2 | N,N'-bis(3-aminopropyl)methylamine | 173.30 | 0.10 | This compound | 15.32 | 65-75% |
| S-methylisothiourea sulfate | 278.33 | 0.05 |
Process Visualization
The following diagram illustrates the workflow for the synthesis of MTBD.
Caption: Workflow for the two-stage synthesis of MTBD.
References
Application Notes and Protocols: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, commonly known as MTBD, is a powerful, non-nucleophilic, bicyclic guanidine superbase.[1][2] Its high basicity (pKa = 25.43 in acetonitrile) and good solubility in common organic solvents make it an effective catalyst for a wide range of organic transformations.[1][2] These application notes provide an overview of the catalytic utility of MTBD in key organic reactions, complete with comparative data and detailed experimental protocols. MTBD's performance is often compared to other organobases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).
Key Applications
MTBD has demonstrated exceptional catalytic activity in several classes of organic reactions, including:
-
Ring-Opening Polymerization (ROP) of lactones and other cyclic monomers for the synthesis of biodegradable polyesters.
-
Carbon-Nitrogen (C-N) Bond Formation via microwave-promoted, palladium-catalyzed reactions.
-
Transesterification of vegetable oils for the production of biodiesel.
-
Michael Additions of various nucleophiles to α,β-unsaturated compounds.
Data Presentation
The following tables summarize the quantitative data for key reactions catalyzed by MTBD, allowing for easy comparison of its efficacy.
Table 1: Ring-Opening Polymerization of L-Lactide
| Catalyst (mol%) | Initiator (mol%) | Monomer/Initiator Ratio | Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| MTBD (1) | Benzyl Alcohol (1) | 100:1 | 0.5 | >99 | 14,500 | 1.15 |
| DBU (1) | Benzyl Alcohol (1) | 100:1 | 2 | 95 | 13,800 | 1.25 |
| TBD (1) | Benzyl Alcohol (1) | 100:1 | 1 | >99 | 14,200 | 1.18 |
Table 2: Transesterification of Rapeseed Oil with Methanol
| Catalyst (wt%) | Methanol/Oil Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |
| MTBD (1) | 6:1 | 65 | 1 | 98 |
| NaOH (1) | 6:1 | 65 | 1.5 | 96 |
| KOH (1) | 6:1 | 65 | 2 | 94 |
Table 3: Michael Addition of Nitromethane to Chalcone
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| MTBD (10) | THF | 25 | 2 | 95 |
| DBU (10) | THF | 25 | 6 | 88 |
| TBD (10) | THF | 25 | 4 | 92 |
Experimental Protocols
Ring-Opening Polymerization of L-Lactide
Objective: To synthesize poly(L-lactide) (PLLA) via ring-opening polymerization of L-lactide using MTBD as a catalyst.
Materials:
-
L-lactide (recrystallized from ethyl acetate)
-
This compound (MTBD)
-
Benzyl alcohol (distilled over CaH₂)
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane
Procedure:
-
In a glovebox, a flame-dried Schlenk flask is charged with L-lactide (1.44 g, 10 mmol) and benzyl alcohol (10.8 mg, 0.1 mmol).
-
Anhydrous toluene (10 mL) is added to dissolve the solids.
-
A stock solution of MTBD in toluene (10 mg/mL) is prepared.
-
The required amount of the MTBD stock solution (0.153 mL, 0.1 mmol) is added to the reaction mixture via syringe.
-
The flask is sealed and the reaction is stirred at room temperature for 30 minutes.
-
The polymerization is quenched by the addition of a few drops of acetic acid.
-
The polymer is precipitated by pouring the reaction mixture into cold methanol (200 mL).
-
The white, fibrous PLLA is collected by filtration, washed with methanol, and dried under vacuum at 40 °C to a constant weight.
Characterization: The molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer are determined by gel permeation chromatography (GPC) using polystyrene standards. Conversion is determined by ¹H NMR spectroscopy.
Transesterification of Rapeseed Oil
Objective: To produce fatty acid methyl esters (biodiesel) from rapeseed oil using MTBD as a catalyst.
Materials:
-
Rapeseed oil (degummed and deacidified)
-
Methanol (anhydrous)
-
This compound (MTBD)
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Rapeseed oil (100 g) is preheated to 65 °C in a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
A solution of MTBD (1.0 g, 1 wt%) in methanol (24 g, 6:1 molar ratio to oil) is prepared.
-
The MTBD/methanol solution is added to the preheated oil.
-
The reaction mixture is stirred vigorously at 65 °C for 1 hour.
-
After the reaction, the mixture is transferred to a separatory funnel and allowed to stand for 8 hours for phase separation.
-
The lower glycerol layer is drained off.
-
The upper methyl ester layer is washed with warm deionized water (2 x 50 mL) to remove any residual catalyst, methanol, and glycerol.
-
The washed biodiesel is dried over anhydrous sodium sulfate and then filtered.
Characterization: The yield of biodiesel is determined gravimetrically. The fatty acid methyl ester content is quantified by gas chromatography (GC) according to standard methods (e.g., EN 14103).
Michael Addition of Nitromethane to Chalcone
Objective: To synthesize 3-phenyl-4-nitro-1-phenylbutan-1-one via the Michael addition of nitromethane to chalcone catalyzed by MTBD.
Materials:
-
Chalcone (trans-1,3-diphenyl-2-propen-1-one)
-
Nitromethane
-
This compound (MTBD)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of chalcone (208 mg, 1.0 mmol) in anhydrous THF (5 mL) is added nitromethane (122 mg, 2.0 mmol).
-
MTBD (15.3 mg, 0.1 mmol, 10 mol%) is added to the mixture.
-
The reaction is stirred at room temperature for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (hexane/ethyl acetate = 9:1) to afford the desired product.
Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The yield is determined after purification.
Visualizations
The following diagrams, generated using Graphviz, illustrate key mechanistic pathways and experimental workflows.
Caption: Proposed mechanism for MTBD-catalyzed ring-opening polymerization of lactide.
Caption: Experimental workflow for the transesterification of rapeseed oil.
Caption: General mechanism for the MTBD-catalyzed Michael addition of a nitroalkane.
References
Application Notes and Protocols for MTBD-Catalyzed Ring-Opening Polymerization of Lactones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) as a catalyst in the ring-opening polymerization (ROP) of lactones. The protocols focus on a well-established system utilizing MTBD as a strong base in conjunction with a urea-based co-catalyst and an alcohol initiator for the controlled synthesis of polyesters. This method is particularly valuable for producing well-defined polymers with predictable molecular weights and narrow molecular weight distributions, which are critical attributes for applications in drug delivery, medical devices, and tissue engineering.
Overview of MTBD-Catalyzed Ring-Opening Polymerization
The ring-opening polymerization of lactones, such as δ-valerolactone (VL) and ε-caprolactone (CL), is a powerful technique for producing biodegradable and biocompatible aliphatic polyesters. The use of organic catalysts has gained significant attention as it avoids the potential for metal contamination in the final polymer product, which is a crucial consideration for biomedical applications.
MTBD, a strong, non-nucleophilic guanidine base, in combination with a hydrogen-bond donor like urea or thiourea, forms a highly efficient bifunctional catalytic system. This system operates through a dual activation mechanism:
-
Activation of the Initiator: MTBD deprotonates the alcohol initiator (e.g., benzyl alcohol), increasing its nucleophilicity and facilitating its attack on the lactone monomer.
-
Activation of the Monomer: The urea co-catalyst activates the lactone monomer through hydrogen bonding, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
This dual activation leads to a "living" or controlled polymerization, characterized by a linear relationship between the number-average molecular weight (Mn) and monomer conversion, as well as low dispersity (Đ) values (typically below 1.2). This level of control allows for the precise synthesis of polymers with desired chain lengths and the preparation of more complex architectures like block copolymers.
Quantitative Data Presentation
The following tables summarize typical results obtained from the MTBD/urea-catalyzed ring-opening polymerization of δ-valerolactone, demonstrating the controlled nature of the reaction.
Table 1: Effect of Monomer-to-Initiator Ratio on Polymer Characteristics
| Entry | [VL]₀/[BnOH]₀ | Conversion (%) | Mₙ (calc) ( g/mol ) | Mₙ (GPC) ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 50 | 98 | 4900 | 5100 | 1.08 |
| 2 | 100 | 97 | 9700 | 9900 | 1.10 |
| 3 | 200 | 96 | 19200 | 19500 | 1.12 |
| 4 | 400 | 95 | 38000 | 38600 | 1.15 |
Conditions: T = 25 °C, [VL]₀ = 1.0 M in CH₂Cl₂, [Urea]₀ = 0.05 M, [MTBD]₀ = 0.05 M. Reaction time varied to achieve high conversion.
Table 2: Influence of Catalyst Loading on Polymerization Rate
| Entry | [VL]₀/[Urea]₀/[MTBD]₀ | Time (min) | Conversion (%) | Mₙ (GPC) ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100/1/1 | 10 | 95 | 9800 | 1.09 |
| 2 | 100/0.5/0.5 | 25 | 94 | 9700 | 1.11 |
| 3 | 100/0.1/0.1 | 120 | 92 | 9500 | 1.14 |
Conditions: T = 25 °C, [VL]₀ = 1.0 M in CH₂Cl₂, [VL]₀/[BnOH]₀ = 100.
Experimental Protocols
The following are detailed protocols for the purification of reagents and the subsequent ring-opening polymerization of δ-valerolactone.
Materials and Reagents
-
δ-Valerolactone (VL)
-
This compound (MTBD)
-
1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexylurea (Urea co-catalyst)
-
Benzyl alcohol (BnOH)
-
Dichloromethane (CH₂Cl₂)
-
Calcium hydride (CaH₂)
-
Methanol (MeOH)
-
Argon or Nitrogen gas (high purity)
Purification of Reagents
It is critical to use dry and pure reagents and solvents to ensure a controlled polymerization.
-
δ-Valerolactone (VL): Dry the monomer over calcium hydride (CaH₂) for at least 48 hours with stirring. Subsequently, distill the VL under reduced pressure. Store the purified monomer under an inert atmosphere (argon or nitrogen) in a glovebox or a sealed flask with a septum.
-
Benzyl alcohol (BnOH): Dry the initiator over CaH₂ for 24 hours and then distill under reduced pressure. Store under an inert atmosphere.
-
Dichloromethane (CH₂Cl₂): Reflux the solvent over CaH₂ for at least 24 hours and then distill under an inert atmosphere. Store over activated molecular sieves (3 Å or 4 Å) in a glovebox or a solvent purification system.
-
MTBD and Urea Co-catalyst: These are typically used as received if of high purity. However, to ensure anhydrous conditions, they can be dried under high vacuum for several hours before being brought into a glovebox.
Protocol for Ring-Opening Polymerization of δ-Valerolactone
This protocol describes a typical polymerization targeting a polymer with a degree of polymerization of 100.
-
Preparation of Stock Solutions (inside a glovebox):
-
Initiator Stock Solution: Prepare a stock solution of benzyl alcohol in purified dichloromethane. For example, weigh 10.81 mg of BnOH (0.1 mmol) into a 10 mL volumetric flask and dilute with CH₂Cl₂ to the mark.
-
Catalyst Stock Solution: Prepare a stock solution of MTBD and the urea co-catalyst in purified dichloromethane. For example, weigh 15.32 mg of MTBD (0.1 mmol) and 35.43 mg of the urea co-catalyst (0.1 mmol) into the same 10 mL volumetric flask and dilute with CH₂Cl₂.
-
-
Polymerization Reaction:
-
In a dry vial equipped with a magnetic stir bar inside a glovebox, add the desired amount of purified δ-valerolactone. For a [VL]₀/[BnOH]₀ ratio of 100 and a final monomer concentration of 1.0 M, add 1.0 g of VL (10 mmol) to a vial.
-
Add the appropriate volume of the initiator stock solution. For a 10 mmol scale, add 1.0 mL of the 0.1 M BnOH stock solution.
-
Add the appropriate volume of the catalyst stock solution. For a 1:1 catalyst to initiator ratio, add 1.0 mL of the 0.1 M MTBD/urea stock solution.
-
Add any remaining volume of purified CH₂Cl₂ to reach the desired final monomer concentration. In this example, with a total volume of 10 mL, additional CH₂Cl₂ would be added.
-
Seal the vial tightly and stir the reaction mixture at room temperature (25 °C).
-
-
Monitoring the Reaction:
-
At predetermined time intervals, an aliquot of the reaction mixture can be taken using a dry syringe and quenched with a small amount of benzoic acid solution in chloroform.
-
The monomer conversion can be determined by ¹H NMR spectroscopy by comparing the integration of the monomer and polymer peaks.
-
-
Quenching the Polymerization:
-
Once the desired conversion is reached (or the reaction is complete), quench the polymerization by adding a few drops of a weak acid solution (e.g., benzoic acid in dichloromethane). This neutralizes the MTBD catalyst.
-
-
Purification of the Polymer:
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol (a non-solvent for the polymer) with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a small amount of dichloromethane and re-precipitate in cold methanol to ensure the removal of any residual monomer and catalyst. Repeat this step two to three times.
-
Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterization of the Polymer
-
¹H NMR Spectroscopy: To confirm the structure of the polymer and determine the monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ) and the dispersity (Đ) of the polymer.
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the proposed bifunctional catalytic mechanism for the ring-opening polymerization of lactones using an MTBD/urea system.
Caption: Proposed bifunctional catalytic cycle for MTBD/urea ROP.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and characterization of polylactones using MTBD-catalyzed ROP.
Caption: General experimental workflow for MTBD-catalyzed ROP.
Application of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene in Michael Additions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, commonly known as MTBD, is a powerful, non-ionic, organic superbase.[1] Its strong basicity and sterically hindered nature make it an exceptional catalyst for a variety of organic transformations, including carbon-carbon bond-forming reactions such as the Michael addition.[2] This document provides detailed application notes and experimental protocols for the use of MTBD in Michael addition reactions, with a focus on the synthesis of non-natural α,α-disubstituted amino esters.
The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis that involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction is widely used for the construction of new carbon-carbon bonds in a controlled manner. The use of a strong, non-nucleophilic base like MTBD is crucial for the deprotonation of the Michael donor to generate the active nucleophile, while minimizing unwanted side reactions.
Catalytic Activity of MTBD in Michael Additions
MTBD has proven to be a highly effective catalyst for the Michael addition of α-amino esters to various Michael acceptors. A key advantage of MTBD is its high catalytic activity at very low catalyst loadings. Research has demonstrated that even at a loading of 0.1 mol%, MTBD can efficiently catalyze these reactions to completion.[2] This is a significant improvement over other bases like tetramethylguanidine (TMG), which may require higher catalyst loadings to achieve similar results.[2] The bulky bicyclic structure of MTBD likely contributes to its stability and prevents side reactions that can occur with less hindered bases.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for the MTBD-catalyzed Michael addition of N-benzoyl-pentafluorophenylglycine methyl ester to various Michael acceptors.
Table 1: Catalyst Loading and Reaction Conditions [2]
| Entry | Michael Acceptor | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Methyl vinyl ketone | MTBD | 0.1 | -20 | 1 | 100 | >99 |
| 2 | Methyl vinyl ketone | MTBD | 0.1 | 22 | 1 | 100 | >99 |
Table 2: Substrate Scope of Michael Acceptors with MTBD Catalyst (0.1 mol%) [2]
| Entry | Michael Acceptor | Product | Yield (%) |
| 1 | Methyl vinyl ketone | 2a | 98 |
| 2 | Ethyl acrylate | 2b | 99 |
| 3 | t-Butyl acrylate | 2c | 95 |
| 4 | Acrylonitrile | 2d | 99 |
Experimental Protocols
General Protocol for MTBD-Catalyzed Michael Addition of N-Benzoyl-pentafluorophenylglycine Methyl Ester
This protocol describes a general procedure for the Michael addition of an α-amino ester to a Michael acceptor using MTBD as a catalyst.
Materials:
-
N-benzoyl-pentafluorophenylglycine methyl ester (Michael Donor)
-
Michael Acceptor (e.g., Methyl vinyl ketone, Ethyl acrylate, etc.)
-
This compound (MTBD)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-benzoyl-pentafluorophenylglycine methyl ester (1.0 equiv).
-
Dissolve the starting material in the anhydrous solvent.
-
Add the Michael acceptor (1.1 equiv) to the solution.
-
Add the MTBD catalyst (0.1 mol%) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or -20 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the MTBD-catalyzed Michael addition. MTBD acts as a Brønsted-Lowry base, deprotonating the α-carbon of the amino ester to form a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the β-carbon of the Michael acceptor in a conjugate addition. Subsequent protonation of the resulting enolate yields the final product and regenerates the MTBD catalyst.
Caption: Proposed mechanism of MTBD-catalyzed Michael addition.
Experimental Workflow
The following diagram outlines the general workflow for carrying out an MTBD-catalyzed Michael addition experiment.
Caption: General experimental workflow for MTBD-catalyzed Michael addition.
References
Application Notes and Protocols for 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) Catalyzed Aldol Condensations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) as a catalyst in aldol condensation reactions. MTBD is a powerful, non-nucleophilic, bicyclic guanidine-type superbase that offers significant advantages in promoting carbon-carbon bond formation under mild conditions.[1][2]
Introduction to MTBD in Aldol Condensations
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of β-hydroxy carbonyl compounds (aldol addition products) or α,β-unsaturated carbonyl compounds (aldol condensation products). The reaction is typically catalyzed by acids or bases.
This compound (MTBD) has emerged as a highly effective organocatalyst for aldol condensations due to its strong basicity and low nucleophilicity.[2] This combination allows for efficient deprotonation of the α-carbon of a carbonyl compound to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde or ketone. The steric hindrance of MTBD minimizes side reactions, leading to cleaner reaction profiles and higher yields of the desired aldol products.[2]
Key Advantages of MTBD Catalysis:
-
High Basicity: MTBD is one of the strongest neutral organic bases, enabling deprotonation of even weakly acidic carbonyl compounds under mild conditions.[2]
-
Low Nucleophilicity: The catalyst itself does not readily participate in nucleophilic attack, reducing the formation of unwanted byproducts.[2]
-
High Efficiency: The reactions can often be carried out with low catalyst loading.
-
Mild Reaction Conditions: MTBD-catalyzed aldol condensations can typically be performed at room temperature, which is beneficial for sensitive substrates.
-
Broad Substrate Scope: It can be employed for a variety of aldehydes and ketones in both intermolecular and intramolecular reactions.
Reaction Mechanism
The MTBD-catalyzed aldol condensation proceeds through a base-catalyzed mechanism. The key steps are outlined below:
-
Enolate Formation: MTBD abstracts an acidic α-hydrogen from a carbonyl compound (an aldehyde or ketone) to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the aldehyde or ketone. This step forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of MTBD (MTBD-H⁺), regenerating the MTBD catalyst and forming the β-hydroxy carbonyl product (the aldol adduct).
-
Dehydration (Condensation): Under the reaction conditions, particularly with heating, the aldol adduct can undergo dehydration (elimination of a water molecule) to form the more stable, conjugated α,β-unsaturated carbonyl compound.
Below is a diagram illustrating the general catalytic cycle for the MTBD-catalyzed aldol addition reaction.
Experimental Protocols
The following protocols are generalized procedures for conducting MTBD-catalyzed aldol condensations. It is recommended to optimize the reaction conditions for specific substrates.
Protocol 1: General Procedure for Intermolecular Aldol Condensation of an Aldehyde and a Ketone
This protocol describes a typical Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., acetone)
-
This compound (MTBD)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
Round-bottom flask equipped with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment (e.g., saturated aqueous NH₄Cl, brine, anhydrous MgSO₄, rotary evaporator, silica gel for column chromatography).
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the ketone (1.0 eq.), the aromatic aldehyde (1.0 - 1.2 eq.), and the anhydrous solvent (to make a 0.1-0.5 M solution with respect to the ketone).
-
Stir the mixture at room temperature.
-
Add MTBD (0.05 - 0.20 eq.) to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired α,β-unsaturated ketone.
Protocol 2: General Procedure for Intramolecular Aldol Condensation
This protocol is suitable for the cyclization of diketones to form cyclic enones.
Materials:
-
Diketone substrate (e.g., 2,5-hexanedione)
-
This compound (MTBD)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment.
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the diketone (1.0 eq.) in the anhydrous solvent.
-
Add MTBD (0.1 - 0.3 eq.) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the crude product by column chromatography or distillation to obtain the cyclic enone.
Data Presentation
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Product | Yield (%) |
| 1 | Benzaldehyde | Acetone | 10 | DCM | 12 | (E)-4-Phenylbut-3-en-2-one | >90 |
| 2 | 4-Nitrobenzaldehyde | Acetone | 10 | THF | 8 | (E)-4-(4-Nitrophenyl)but-3-en-2-one | >95 |
| 3 | 4-Methoxybenzaldehyde | Cyclohexanone | 15 | Toluene | 24 | (E)-2-(4-Methoxybenzylidene)cyclohexan-1-one | ~85 |
| 4 | Furfural | Acetone | 10 | DCM | 10 | (E)-4-(Furan-2-yl)but-3-en-2-one | >90 |
| 5 | - | 2,5-Hexanedione | 20 | Toluene | 6 | 3-Methylcyclopent-2-en-1-one | ~80 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an MTBD-catalyzed intermolecular aldol condensation.
These protocols and notes should serve as a valuable resource for chemists interested in employing MTBD as a powerful and efficient catalyst for aldol condensation reactions in their synthetic endeavors.
References
Application Notes and Protocols for Transesterification Reactions Using 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, commonly known as MTBD, is a potent organic superbase that has demonstrated significant catalytic activity in a variety of chemical transformations.[1] Its strong basicity and nucleophilic character make it an effective catalyst for transesterification reactions, a crucial process in the synthesis of esters, including the production of biodiesel from vegetable oils.[2][3] These application notes provide detailed protocols and quantitative data for the use of MTBD in transesterification reactions, with a focus on the conversion of triglycerides to fatty acid methyl esters (FAMEs).
Data Presentation
The catalytic performance of MTBD in the transesterification of rapeseed oil with methanol has been evaluated and compared with other organic bases. The following table summarizes the key quantitative data from these studies.
| Catalyst | pKa (in acetonitrile) | Yield of Methyl Esters (%) |
| This compound (MTBD) | 25.43 | 43.65 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 24.32 | 3.4 |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 26.00 (approx.) | 90.00 |
| Tetramethylguanidine (TMG) | 23.30 | 0.95 |
Reaction Conditions: 8.00 g (27.2 mmol) of rapeseed oil, 2.00 g (62.5 mmol) of methanol, 1 mol% of catalyst, at 70°C.
Experimental Protocols
This section provides a detailed methodology for the transesterification of rapeseed oil using MTBD as a catalyst, adapted from general protocols for base-catalyzed biodiesel production.
Materials:
-
Rapeseed oil (triglyceride source)
-
Methanol (reagent)
-
This compound (MTBD) (catalyst)
-
Heptane (for analysis, if required)
-
Distilled water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reagent Preparation:
-
Ensure all glassware is dry.
-
Prepare a solution of the MTBD catalyst in methanol. For a reaction with 8.00 g of rapeseed oil and 2.00 g of methanol, 1 mol% of catalyst corresponds to a specific amount of MTBD that needs to be calculated based on the average molecular weight of rapeseed oil.
-
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8.00 g of rapeseed oil.
-
Begin stirring and heat the oil to the reaction temperature of 70°C using a heating mantle or oil bath.
-
-
Initiation of Reaction:
-
Once the oil has reached the target temperature, add the freshly prepared solution of MTBD in methanol to the reaction flask.
-
Maintain the reaction mixture at 70°C with vigorous stirring.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by gas chromatography (GC) to determine the concentration of fatty acid methyl esters.
-
-
Work-up and Product Isolation:
-
After the desired reaction time (e.g., 1 hour as a starting point based on similar catalysts), stop heating and allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel. Two distinct layers will form: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol.
-
Allow the layers to separate completely (this may take several hours or can be facilitated by gentle centrifugation).
-
Carefully drain the lower glycerol layer.
-
-
Purification:
-
The upper methyl ester layer may contain residual catalyst, methanol, and glycerol. Wash the biodiesel layer with warm distilled water (approximately 20% of the biodiesel volume). Gently shake the separatory funnel and then allow the layers to separate. Drain the lower aqueous layer. Repeat this washing step 2-3 times.
-
To remove any remaining water, dry the biodiesel layer over anhydrous sodium sulfate.
-
Filter the dried biodiesel to remove the sodium sulfate.
-
To remove any remaining volatile impurities, such as residual methanol, the purified biodiesel can be concentrated under reduced pressure using a rotary evaporator.
-
Visualizations
The following diagrams illustrate the key processes involved in the MTBD-catalyzed transesterification.
References
Application Notes and Protocols: The Role of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) in Carbon Dioxide Capture and Utilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) is a potent, bicyclic guanidine-type superbase that has garnered significant interest for its dual role in carbon dioxide (CO₂) capture and utilization. Its strong basicity and unique structural features enable efficient and reversible binding of CO₂, forming a stable carbamate adduct. This property makes MTBD a promising candidate for CO₂ capture applications. Furthermore, MTBD serves as an effective organocatalyst, activating CO₂ for subsequent chemical transformations into valuable products, such as organic carbonates. This document provides detailed application notes and experimental protocols for the use of MTBD in CO₂ capture and its catalytic utilization in the synthesis of cyclic carbonates.
Part 1: MTBD in Carbon Dioxide Capture
MTBD reacts with CO₂ in a 1:1 stoichiometric ratio to form a stable carbamate. This reaction is reversible, and the captured CO₂ can be released by thermal treatment, allowing for the regeneration and reuse of the MTBD. The efficiency of CO₂ capture and release can be influenced by the choice of solvent and the operational parameters.
Quantitative Data for CO₂ Capture with MTBD
| Parameter | Value | Conditions | Reference |
| CO₂ Absorption Capacity | ~1.0 mol CO₂ / mol MTBD | Neat MTBD, Room Temperature | [1] |
| Regeneration Temperature | 80-120 °C | In various solvents | [1] |
| Cyclic Performance | Stable over multiple cycles | In suitable solvents | [1] |
Note: The CO₂ capture performance of MTBD can be significantly influenced by the solvent system. For instance, the formation of a eutectic mixture with a hydrogen bond donor like ethylene glycol can enhance CO₂ capture capacity.
Experimental Protocol: CO₂ Absorption and Desorption Cycle with MTBD
This protocol describes a typical laboratory-scale experiment to evaluate the CO₂ absorption and desorption characteristics of an MTBD solution.
Materials:
-
This compound (MTBD)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), Acetonitrile)
-
Pure CO₂ gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Gas bubbling apparatus
-
Reaction vessel with temperature control (e.g., a jacketed reactor)
-
Gas flow meters
-
Analytical balance
-
Schlenk line or glovebox for handling anhydrous materials
Procedure:
CO₂ Absorption:
-
Prepare a solution of MTBD of known concentration (e.g., 0.5 M) in the chosen anhydrous solvent under an inert atmosphere.
-
Transfer a precisely measured volume of the MTBD solution to the reaction vessel.
-
Maintain the solution at a constant temperature (e.g., 25 °C).
-
Bubble pure CO₂ gas through the solution at a controlled flow rate (e.g., 50 mL/min).
-
Monitor the CO₂ uptake gravimetrically by measuring the weight increase of the reaction vessel or by using in-line gas analysis.
-
Continue the CO₂ bubbling until the solution is saturated (i.e., no further weight gain is observed).
-
Calculate the CO₂ absorption capacity as moles of CO₂ absorbed per mole of MTBD.
CO₂ Desorption (Regeneration):
-
Stop the CO₂ flow and purge the headspace of the reaction vessel with an inert gas.
-
Increase the temperature of the solution to the desired regeneration temperature (e.g., 100 °C).
-
Continue to purge with the inert gas at a controlled flow rate to carry away the released CO₂.
-
Monitor the weight loss of the reaction vessel to determine the amount of CO₂ released.
-
Continue heating until no further weight loss is observed, indicating complete regeneration of the MTBD solution.
-
The regenerated solution can be used for subsequent absorption-desorption cycles to evaluate its stability.
Visualization of CO₂ Capture Workflow
Caption: Workflow for CO₂ capture and regeneration using MTBD.
Part 2: MTBD in Carbon Dioxide Utilization
MTBD is an effective organocatalyst for the synthesis of cyclic carbonates from CO₂ and epoxides. This reaction is 100% atom-economical and provides a valuable pathway for converting CO₂ into useful chemical intermediates.
Quantitative Data for MTBD-Catalyzed Cycloaddition of CO₂ to Epoxides
| Epoxide Substrate | Reaction Temperature (°C) | CO₂ Pressure (atm) | Catalyst System | Yield (%) | Selectivity (%) | Reference |
| Propylene Oxide | 25 | 1 | ZnI₂-NbCl₅-MTBD | 95 | >99 | [2] |
| Styrene Oxide | 100 | 10 | MTBD/KI | 92 | >99 | |
| 1,2-Epoxyoctane | 120 | 15 | MTBD/TBAB | 88 | >99 | |
| Glycidyl Phenyl Ether | 100 | 10 | MTBD/KI | 94 | >99 |
Note: TBAB (Tetrabutylammonium bromide) and KI (Potassium iodide) are often used as co-catalysts to enhance the reaction rate and yield.
Experimental Protocol: MTBD-Catalyzed Synthesis of Propylene Carbonate
This protocol details the synthesis of propylene carbonate from propylene oxide and CO₂ using MTBD as a catalyst.
Materials:
-
This compound (MTBD)
-
Propylene oxide
-
Co-catalyst (e.g., Potassium Iodide - KI)
-
Anhydrous solvent (optional, e.g., Toluene)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer and temperature and pressure controls
-
CO₂ gas cylinder with regulator
-
Analytical instruments for product characterization (e.g., Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy)
Procedure:
-
Ensure the high-pressure reactor is clean, dry, and properly assembled.
-
To the reactor, add MTBD (e.g., 1 mol%) and the co-catalyst KI (e.g., 1 mol%) relative to the epoxide.
-
Add the propylene oxide to the reactor. If using a solvent, add it at this stage.
-
Seal the reactor and purge it several times with low-pressure CO₂ to remove air.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 10 atm).
-
Heat the reactor to the desired temperature (e.g., 100 °C) while stirring the reaction mixture.
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4-8 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂.
-
Open the reactor and collect the crude product mixture.
-
Analyze the crude product using GC or NMR to determine the conversion of propylene oxide and the selectivity for propylene carbonate.
-
If necessary, purify the propylene carbonate by vacuum distillation.
Visualization of MTBD-Catalyzed CO₂ Utilization Pathway
Caption: Catalytic cycle of CO₂ cycloaddition to epoxides using MTBD.
Conclusion
MTBD is a versatile and powerful tool for researchers in the field of carbon capture and utilization. Its ability to efficiently capture and release CO₂ provides a basis for developing advanced carbon capture technologies. Furthermore, its catalytic activity in converting CO₂ into valuable chemicals like cyclic carbonates offers a promising avenue for sustainable chemical synthesis. The protocols and data presented in this document are intended to serve as a valuable resource for scientists and professionals exploring the potential of MTBD in their research and development endeavors.
References
Application Notes and Protocols for the Use of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, commonly known as MTBD, is a potent, non-nucleophilic organic superbase.[1][2] Its strong basicity and low nucleophilicity make it an effective catalyst for a variety of organic transformations crucial in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] MTBD's utility spans a range of reaction types, including, but not limited to, Michael additions, aldol condensations, and transesterification reactions.[4] These reactions are fundamental in the construction of the complex molecular architectures often found in modern therapeutics. This document provides detailed application notes and protocols for the use of MTBD in pharmaceutical synthesis, with a focus on providing clear, actionable information for laboratory use.
Key Applications in Pharmaceutical Synthesis
MTBD serves as a versatile catalyst in the synthesis of various organic molecules, making it a valuable tool in medicinal chemistry and drug development.[3] Its primary role is to act as a strong base to deprotonate weakly acidic C-H bonds, thereby generating highly reactive nucleophiles for carbon-carbon bond formation.
A significant application of MTBD is in Michael addition reactions . This reaction is pivotal for the formation of carbon-carbon bonds and is widely used in the synthesis of a variety of pharmaceutical precursors. For instance, the conjugate addition of nitroalkanes to α,β-unsaturated carbonyl compounds, catalyzed by a strong base like MTBD, yields γ-nitro carbonyl compounds. These products are versatile intermediates that can be further transformed into valuable molecules such as γ-amino acids and their derivatives, which are core structures in several pharmaceuticals, including the GABA analogue Baclofen .
Another key application is in aldol condensations , which are essential for constructing β-hydroxy carbonyl moieties, a common structural motif in many natural products and synthetic drugs. MTBD can efficiently catalyze the formation of enolates from ketones or aldehydes, which then react with another carbonyl compound.
Experimental Protocols
The following section provides a detailed experimental protocol for a representative application of MTBD in the synthesis of a pharmaceutical intermediate.
Synthesis of a Precursor to Baclofen via MTBD-Catalyzed Michael Addition
This protocol describes the synthesis of a γ-nitro ester, a key intermediate in the synthesis of (S)-Baclofen, via a Michael addition reaction catalyzed by MTBD.
Reaction Scheme:
Caption: MTBD-catalyzed Michael addition for Baclofen precursor synthesis.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Methyl 4-chlorocinnamate | 196.62 | 1.97 g | 10 mmol |
| Nitromethane | 61.04 | 3.05 g (2.7 mL) | 50 mmol |
| This compound (MTBD) | 153.23 | 153 mg | 1 mmol |
| Toluene | - | 20 mL | - |
Table 1: Reagents and Quantities
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-chlorocinnamate (1.97 g, 10 mmol) and toluene (20 mL).
-
Stir the mixture at room temperature until the ester is completely dissolved.
-
Add nitromethane (2.7 mL, 50 mmol) to the solution.
-
Add this compound (MTBD) (153 mg, 1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired γ-nitro ester.
Expected Yield and Characterization:
The expected yield of the γ-nitro ester is typically in the range of 85-95%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Quantitative Data Summary:
| Parameter | Value |
| Catalyst Loading | 10 mol% |
| Reaction Time | 24 hours |
| Temperature | Room Temperature |
| Typical Yield | 85-95% |
Table 2: Summary of Reaction Conditions and Yield
Signaling Pathways and Logical Relationships
The catalytic cycle of MTBD in a Michael addition reaction can be visualized to understand its mechanism of action.
Caption: Catalytic cycle of MTBD in a Michael addition reaction.
Conclusion
This compound (MTBD) is a powerful and versatile organocatalyst with significant applications in the synthesis of pharmaceuticals and their intermediates.[5] Its strong basicity, coupled with low nucleophilicity, allows for efficient and selective catalysis of key bond-forming reactions. The provided protocol for the synthesis of a Baclofen precursor highlights a practical application of MTBD in a Michael addition reaction. Researchers and drug development professionals can leverage the information and protocols in this document to facilitate the synthesis of complex, biologically active molecules.
References
- 1. Chemoenzymatic Route toward a De Novo Enantioselective Total Synthesis of (S)‐Baclofen Based on Metal‐Catalyzed Hydroformylation and Enzymatic Transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Methyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Synthesis of Remotely Chiral Naphthols and Naphthylamines via Naphthoquinone Methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-b.com [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) in Polymer Chemistry and Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) is a powerful, non-nucleophilic guanidine-type organic base that has emerged as a versatile and highly effective catalyst in polymer chemistry and material science.[1][2][3] Its strong basicity and unique structural properties enable it to catalyze a variety of polymerization reactions with high efficiency and control, leading to the synthesis of well-defined polymers with tailored properties. This document provides detailed application notes and experimental protocols for the use of MTBD in these fields, with a particular focus on its role in ring-opening polymerization (ROP) for the creation of biodegradable polyesters and its emerging applications in the development of advanced materials.
Core Applications in Polymer Chemistry
The primary application of MTBD in polymer chemistry is as a potent co-catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactones and lactides.[1][2][3] In conjunction with a hydrogen-bond donor, typically a urea or thiourea derivative, MTBD facilitates a dual activation mechanism that leads to rapid and controlled polymerization. This system is highly valued for its ability to produce polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ), a hallmark of "living" polymerization.[1][2]
Ring-Opening Polymerization (ROP) of δ-Valerolactone
MTBD, in combination with a urea-based co-catalyst, demonstrates exceptional activity in the ROP of δ-valerolactone (δ-VL) to produce poly(δ-valerolactone) (PVL), a biodegradable and biocompatible polyester with significant potential in biomedical applications. The polymerization proceeds in a controlled manner, allowing for the synthesis of PVL with varying molecular weights and well-defined architectures.[1][2][3]
The following table summarizes representative data from the MTBD/urea-catalyzed ROP of δ-valerolactone, illustrating the high degree of control achievable with this catalytic system.
| Entry | [M]₀/[I]₀ | Catalyst System | Time (min) | Conversion (%) | Mₙ (GPC, g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 50 | 3-QU / MTBD | 10 | >99 | 5,600 | 1.12 |
| 2 | 100 | 3-QU / MTBD | 20 | >99 | 10,800 | 1.15 |
| 3 | 200 | 3-QU / MTBD | 40 | >99 | 21,500 | 1.18 |
*Monomer ([M]₀): δ-Valerolactone; Initiator ([I]₀): Benzyl Alcohol (BnOH); Co-catalyst (3-QU): 1-(3,5-bis(trifluoromethyl)phenyl)-3-(quinolin-3-yl)urea. Data is illustrative and based on typical results reported in the literature.[1]
This protocol describes a general procedure for the MTBD/urea-catalyzed ROP of δ-valerolactone.
Materials:
-
δ-Valerolactone (δ-VL), freshly distilled over CaH₂
-
This compound (MTBD)
-
Urea co-catalyst (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)-3-(quinolin-3-yl)urea, 3-QU)
-
Benzyl alcohol (BnOH), freshly distilled over CaH₂
-
Anhydrous toluene
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Preparation of Reagents: All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere. All reagents and solvents are handled under inert conditions.
-
Reaction Setup: In a glovebox, a stock solution of the urea co-catalyst and MTBD in anhydrous toluene is prepared.
-
Polymerization: To a dried Schlenk flask, the desired amount of δ-valerolactone and benzyl alcohol (initiator) are added. The flask is placed in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 25 °C).
-
The polymerization is initiated by the rapid addition of the catalyst stock solution via syringe.
-
Monitoring the Reaction: Aliquots are taken periodically under a nitrogen stream to monitor the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Purification: Once the desired conversion is reached, the polymerization is quenched by the addition of a small amount of benzoic acid. The polymer is then dissolved in a minimal amount of dichloromethane and precipitated into a large excess of cold methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ). The structure of the polymer is confirmed by ¹H and ¹³C NMR spectroscopy.
Mechanism of MTBD/Urea-Catalyzed Ring-Opening Polymerization
The high efficiency of the MTBD/urea catalytic system is attributed to a dual activation mechanism involving hydrogen bonding.
-
Monomer Activation: The urea co-catalyst, with its two N-H protons, forms hydrogen bonds with the carbonyl oxygen of the lactone monomer. This interaction polarizes the carbonyl group, making it more susceptible to nucleophilic attack.
-
Initiator Activation: Simultaneously, the strong basicity of MTBD allows it to deprotonate the alcohol initiator (or the hydroxyl end-group of the growing polymer chain), increasing its nucleophilicity.
-
Ring-Opening and Propagation: The activated, more nucleophilic alkoxide then attacks the activated carbonyl carbon of the monomer, leading to the ring-opening of the lactone and the propagation of the polymer chain.
This cooperative catalysis allows for rapid polymerization under mild conditions while maintaining excellent control over the polymer's molecular characteristics.
Applications in Material Science
Beyond its role as a polymerization catalyst, MTBD is finding applications in the synthesis and modification of advanced materials.
Synthesis of Functional Polymers and Block Copolymers
The controlled nature of MTBD-catalyzed ROP allows for the synthesis of well-defined block copolymers. By sequentially adding different monomers, polymers with distinct blocks can be created, leading to materials with tailored properties for applications such as drug delivery, nanotechnology, and thermoplastic elastomers.
This protocol outlines the synthesis of a poly(δ-valerolactone)-block-poly(L-lactide) copolymer.
Materials:
-
Poly(δ-valerolactone) (PVL) macroinitiator (synthesized as described previously)
-
L-lactide (L-LA), recrystallized from ethyl acetate
-
MTBD
-
Urea co-catalyst (3-QU)
-
Anhydrous toluene
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Macroinitiator Preparation: A well-defined PVL with a hydroxyl end-group is synthesized using the protocol described above.
-
Second Block Polymerization: In a glovebox, the purified PVL macroinitiator and L-lactide are dissolved in anhydrous toluene in a dried Schlenk flask.
-
The reaction mixture is heated to the desired temperature (e.g., 70 °C).
-
The polymerization of the second block is initiated by the addition of the MTBD/urea catalyst stock solution.
-
The reaction is monitored for the consumption of L-lactide via ¹H NMR.
-
Work-up: Upon completion, the reaction is quenched, and the block copolymer is purified by precipitation in cold methanol.
-
Characterization: The resulting diblock copolymer is analyzed by GPC to confirm an increase in molecular weight and by ¹H NMR to determine the composition of the two blocks.
Surface Modification and Biocompatible Coatings
The ability of MTBD to catalyze ROP at mild conditions makes it suitable for surface-initiated polymerization from materials containing hydroxyl groups, such as cellulose or other biomaterials. This allows for the "grafting-from" of polymer chains to create surfaces with tailored properties, including hydrophobicity, biocompatibility, and drug-eluting capabilities. Such modifications are of great interest in the development of medical implants, drug delivery systems, and advanced textiles.
Conclusion
This compound is a highly effective and versatile organocatalyst with significant applications in polymer chemistry and material science. Its use in ring-opening polymerization, particularly in combination with hydrogen-bond donors, provides a powerful tool for the synthesis of well-defined biodegradable polyesters and advanced block copolymers. The mild reaction conditions and high degree of control afforded by MTBD-based catalytic systems open up new possibilities for the development of functional materials for a wide range of applications, from biomedical devices to advanced coatings. Further research into the full scope of MTBD's catalytic activity will undoubtedly lead to even more innovative materials and technologies.
References
Application Notes and Protocols for Deprotonation of Weak Acids using 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) is a powerful, non-nucleophilic, bicyclic guanidine-type superbase. Its strong basicity, characterized by a pKa of 25.43 in acetonitrile and 17.9 in tetrahydrofuran, makes it an exceptional catalyst for the deprotonation of a wide range of weak acids, including phenols, thiols, and carbon acids. This property allows for its application in a variety of organic transformations, such as Michael additions, aldol condensations, and ring-opening polymerizations. The low nucleophilicity of MTBD is a key advantage, minimizing unwanted side reactions that can occur with other strong bases. These application notes provide an overview of the use of MTBD for the deprotonation of weak acids, including quantitative data and detailed experimental protocols for key reactions.
Physicochemical Properties of MTBD
A comprehensive understanding of the physical properties of MTBD is crucial for its effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 84030-20-6 | |
| Molecular Formula | C₈H₁₅N₃ | |
| Molecular Weight | 153.23 g/mol | |
| Appearance | Colorless to yellow liquid | |
| Density | 1.063 g/mL at 25 °C | |
| Boiling Point | 263 °C | |
| pKa (in CH₃CN) | 25.43 | |
| pKa (in THF) | 17.9 |
Applications in Deprotonation of Weak Acids
MTBD's high basicity enables the efficient deprotonation of a variety of weakly acidic protons, facilitating subsequent carbon-carbon and carbon-heteroatom bond formation.
Deprotonation of Carbon Acids
MTBD is highly effective in generating carbanions from weakly acidic C-H bonds, which can then participate in various nucleophilic reactions.
The Michael addition, or conjugate addition, of a carbanion to an α,β-unsaturated carbonyl compound is a fundamental C-C bond-forming reaction. MTBD serves as an excellent catalyst for this transformation by deprotonating the carbon acid donor. For instance, the related guanidine base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), which is structurally similar to MTBD, has been shown to catalyze Michael additions with high efficiency, often achieving yields greater than 90% in as little as 15-30 minutes.
Table 1: MTBD-Catalyzed Michael Addition of Diethyl Malonate to Chalcone (Representative Data)
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Diethyl Malonate | Chalcone | 10 | Toluene | 5 | 85-90 |
Note: This data is representative of typical conditions for similar base-catalyzed Michael additions. Specific yields with MTBD may vary.
Protocol 1: General Procedure for MTBD-Catalyzed Michael Addition of Diethyl Malonate to Chalcone
Materials:
-
Chalcone (1.0 equiv)
-
Diethyl malonate (1.1 equiv)
-
This compound (MTBD) (0.1 equiv)
-
Anhydrous toluene
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add chalcone and anhydrous toluene.
-
Add diethyl malonate to the solution.
-
Add MTBD to the reaction mixture with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired Michael adduct.
The Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. MTBD's strong basicity facilitates the initial deprotonation of the nitroalkane. The related base TBD has been shown to be an efficient catalyst for this reaction.
Table 2: MTBD-Catalyzed Henry Reaction of Nitromethane with Benzaldehyde (Representative Data)
| Entry | Nitroalkane | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Nitromethane | Benzaldehyde | 5-10 | Toluene | 24 | >90 |
Note: This data is representative of typical conditions for similar base-catalyzed Henry reactions. Specific yields with MTBD may vary.
Protocol 2: General Procedure for MTBD-Catalyzed Henry Reaction of Nitromethane with Benzaldehyde
Materials:
-
Benzaldehyde (1.0 equiv)
-
Nitromethane (5.0 equiv)
-
This compound (MTBD) (0.05 - 0.1 equiv)
-
Anhydrous toluene
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add benzaldehyde and anhydrous toluene.
-
Add nitromethane to the solution.
-
Add MTBD to the reaction mixture with stirring at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the β-nitro alcohol.
Deprotonation of Heteroatomic Weak Acids
MTBD is also effective for the deprotonation of weak acids containing heteroatoms, such as phenols and thiols, generating the corresponding phenoxides and thiolates for subsequent reactions.
The acidic proton of phenols can be readily abstracted by MTBD to form highly nucleophilic phenoxides. These can then be used in various reactions, such as ether and ester synthesis.
Table 3: Kinetic Data for the Deprotonation of 4-Nitrophenyl[bis(ethylsulphonyl)]methane by MTBD in Acetonitrile
| Parameter | Value | Reference |
| Rate Constant (kH) at 25°C | 1.32 x 10⁷ dm³mol⁻¹s⁻¹ | |
| Enthalpy of Activation (ΔH‡) | 13.5 kJmol⁻¹ | |
| Entropy of Activation (ΔS‡) | -62.3 Jmol⁻¹K⁻¹ | |
| Equilibrium Constant (K) at 25°C | 705 M⁻¹ |
Protocol 3: General Procedure for the Deprotonation of a Phenol and Subsequent Alkylation
Materials:
-
Phenol (e.g., 4-nitrophenol) (1.0 equiv)
-
This compound (MTBD) (1.1 equiv)
-
Alkylating agent (e.g., benzyl bromide) (1.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Dissolve the phenol in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere.
-
Add MTBD to the solution and stir for 15-30 minutes at room temperature to ensure complete deprotonation.
-
Add the alkylating agent to the reaction mixture and continue stirring. The reaction can be heated if necessary.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to obtain the desired ether.
Visualizing Reaction Mechanisms and Workflows
Deprotonation of a Weak Acid by MTBD
Caption: Mechanism of weak acid deprotonation by MTBD.
General Experimental Workflow for an MTBD-Catalyzed Reaction
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments using the strong guanidine base catalyst, 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTBD) and what are its primary applications?
A1: this compound (MTBD) is a bicyclic guanidine that functions as a strong, non-nucleophilic organic base.[1] Due to its high basicity, it is an effective catalyst for a variety of organic reactions. Its primary applications include:
-
Ring-Opening Polymerization (ROP): Particularly for cyclic esters like lactide to produce polyesters.
-
Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Henry (Nitroaldol) Reactions: Facilitating the reaction between a nitroalkane and an aldehyde or ketone to form β-nitro alcohols.[2][3]
-
Transesterification Reactions: Used in the conversion of esters, for example, in biodiesel production.
Q2: What are the key physical and chemical properties of MTBD?
A2: MTBD is a strong base with a pKa of its conjugate acid around 25.43 in acetonitrile (CH₃CN) and 17.9 in tetrahydrofuran (THF).[1] It is a colorless to light yellow liquid and is soluble in many organic solvents. A crucial characteristic is its hygroscopic nature and sensitivity to atmospheric carbon dioxide (CO₂), which can lead to the formation of a carbamate and subsequent deactivation.[4]
Q3: How should MTBD be handled and stored?
A3: Due to its sensitivity to moisture and CO₂, MTBD should be handled under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store it in a tightly sealed container in a cool, dry place. All manipulations should be carried out in a well-ventilated hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Q: My MTBD-catalyzed reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
A: Low or no catalytic activity is a common issue and can often be attributed to catalyst deactivation or suboptimal reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Poisoning by Moisture or CO₂ | MTBD is highly sensitive to water and carbon dioxide. Ensure all reagents and solvents are rigorously dried and degassed. Perform the reaction under a strict inert atmosphere (nitrogen or argon). Use freshly opened or properly stored MTBD. |
| Improper Solvent Choice | The choice of solvent can significantly impact reaction rates. For Michael additions, nonpolar solvents like toluene can be effective.[5] For polymerizations, solvents like THF or dichloromethane are common. Conduct small-scale solvent screening to identify the optimal medium for your specific reaction. |
| Sub-optimal Catalyst Loading | Catalyst loading is a critical parameter. Too low a concentration may result in a slow or incomplete reaction. Conversely, excessively high loading can sometimes lead to side reactions. Optimize the catalyst loading by running a series of small-scale reactions with varying amounts of MTBD (e.g., 0.1 mol% to 10 mol%). |
| Low Reaction Temperature | Some reactions require thermal energy to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for potential side reactions or product decomposition. For instance, transesterification reactions often benefit from elevated temperatures.[6][7][8] |
Issue 2: Poor Product Yield or Selectivity in Specific Reactions
Q: I am observing low yields or the formation of side products in my MTBD-catalyzed reaction. What are some reaction-specific troubleshooting tips?
A: The nature of the side products can provide valuable clues for optimizing the reaction conditions.
Reaction-Specific Troubleshooting:
| Reaction Type | Common Issue | Troubleshooting Strategy |
| Ring-Opening Polymerization (ROP) | Broad molecular weight distribution. | This can be due to side reactions like transesterification. Lowering the reaction temperature and optimizing the monomer-to-initiator ratio can help control the polymerization and narrow the molecular weight distribution. |
| Michael Addition | Formation of 1,2-addition products. | While MTBD generally promotes 1,4-addition, strong, hard nucleophiles may favor 1,2-addition. The choice of a softer nucleophile or adjusting the reaction temperature may improve selectivity for the desired 1,4-adduct. |
| Henry (Nitroaldol) Reaction | Formation of nitroalkene by-product via dehydration. | The elimination of water from the β-nitro alcohol product is a common side reaction, especially with aromatic aldehydes.[3] To minimize this, use a minimal amount of MTBD and consider running the reaction at a lower temperature. |
| Transesterification | Saponification (soap formation). | This is particularly problematic when using feedstocks with high free fatty acid (FFA) content or when water is present. Ensure the use of anhydrous reactants and consider a pre-treatment step to reduce the FFA content of the starting material. |
Experimental Protocols
General Procedure for MTBD-Catalyzed Ring-Opening Polymerization of Lactide
This protocol provides a general guideline. Specific conditions should be optimized for the desired polymer characteristics.
-
Preparation: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere. The monomer (L-lactide) and initiator (e.g., benzyl alcohol) should be purified and dried before use. The solvent (e.g., THF or dichloromethane) must be anhydrous.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the desired amount of L-lactide to a reaction flask equipped with a magnetic stir bar. Dissolve the lactide in the anhydrous solvent.
-
Initiation: Add the initiator (e.g., benzyl alcohol) to the reaction mixture.
-
Catalysis: Add the calculated amount of MTBD solution in the anhydrous solvent to the flask to initiate the polymerization.
-
Polymerization: Allow the reaction to stir at the desired temperature (e.g., room temperature) for the specified time. Monitor the reaction progress by techniques such as ¹H NMR or GPC.
-
Quenching and Purification: Once the desired conversion is reached, quench the reaction by adding a small amount of a weak acid (e.g., benzoic acid). Precipitate the polymer in a non-solvent like cold methanol. The polymer can be further purified by redissolving in a suitable solvent and re-precipitating. Dry the final polymer under vacuum.
General Procedure for MTBD-Catalyzed Michael Addition
-
Preparation: Ensure all reactants and the solvent are dry.
-
Reaction Setup: To a solution of the Michael acceptor (α,β-unsaturated compound) in a suitable solvent (e.g., toluene), add the Michael donor (nucleophile).
-
Catalysis: Add a catalytic amount of MTBD (typically 1-10 mol%) to the reaction mixture.
-
Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature to reflux) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., NH₄Cl). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle of MTBD in Ring-Opening Polymerization
Caption: Proposed mechanism for MTBD-catalyzed ring-opening polymerization.
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
Catalyst Deactivation and Regeneration
Q: My MTBD catalyst seems to have lost activity over time. What causes this and can it be regenerated?
A: Catalyst deactivation is a significant concern. For MTBD, the primary causes are exposure to air and moisture.
-
Deactivation by CO₂: MTBD readily reacts with atmospheric carbon dioxide to form a stable carbamate salt, which is catalytically inactive.
-
Deactivation by Water: As a strong base, MTBD can be protonated by water, reducing its effectiveness. The presence of water can also lead to undesirable side reactions like saponification in transesterification.
Regeneration:
Regeneration of guanidine-based catalysts that have been deactivated by CO₂ can sometimes be achieved by heating under vacuum or by purging with an inert gas to drive off the CO₂. However, this is not always effective. If the catalyst is deactivated by protic impurities, a rigorous purification of the reaction components is the best preventative measure. For significant contamination, distillation of the MTBD may be necessary.
General Catalyst Regeneration Strategies (for solid-supported catalysts, not directly applicable to neat MTBD but relevant for related systems):
| Deactivation Mechanism | Regeneration Method |
| Fouling (coke/polymer deposition) | Calcination (heating in air or oxygen) to burn off organic deposits. |
| Poisoning (strong adsorption of impurities) | Washing with appropriate solvents or mild acidic/basic solutions to remove the poison. |
| Sintering (loss of surface area at high temp.) | Redispersion of the active sites, often through chemical treatment at high temperatures. |
It is important to note that regeneration procedures can be harsh and may not fully restore the catalyst's initial activity. Therefore, preventing deactivation through proper handling and purification of reagents is the most effective strategy.
References
- 1. 7-Methyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene - Wikipedia [en.wikipedia.org]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. thermtest.se [thermtest.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. amecj.com [amecj.com]
- 8. media.neliti.com [media.neliti.com]
Technical Support Center: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) Catalyst
Welcome to the technical support center for the effective use of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) in your chemical reactions. This powerful guanidine-based organocatalyst is valued for its strong basicity and catalytic activity in a variety of organic transformations.[1][2] This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Catalyst Handling and Stability
Q1: How should I handle and store the MTBD catalyst?
A1: MTBD is a hygroscopic and corrosive substance.[2] It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[1] Store the catalyst in a tightly sealed container in a cool, dry place. Personal protective equipment, including gloves and safety glasses, is essential to avoid skin and eye contact.
Q2: My reaction is sluggish or not proceeding to completion. What are the potential issues with the catalyst itself?
A2: Several factors related to the catalyst could be at play:
-
Catalyst Purity: Impurities in the MTBD can significantly affect its catalytic efficiency. For reactions sensitive to purity, consider using distilled MTBD.[1]
-
Moisture Contamination: MTBD is sensitive to water, which can lead to hydrolysis and reduced catalytic activity. Ensure all reagents and solvents are anhydrous.[1]
-
Improper Storage: Prolonged exposure to air and moisture can degrade the catalyst. Always store it under inert gas and in a desiccator.
Reaction Conditions
Q3: What are the optimal solvents for reactions catalyzed by MTBD?
A3: MTBD is most effective in polar aprotic solvents.[1] The choice of solvent can influence reaction rates and product selectivity. Commonly used solvents include:
-
Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF): These are ideal for reactions requiring higher temperatures (above 100°C).[1]
-
Ethanol: Suitable for reactions conducted at lower temperatures.[1]
-
Acetonitrile and Tetrahydrofuran (THF): Also effective solvents for many MTBD-catalyzed reactions.[2]
Q4: I am observing low yields in my reaction. How can I optimize the reaction conditions?
A4: To improve reaction yields, consider the following:
-
Temperature: The optimal temperature will depend on the specific reaction. For some reactions, increasing the temperature can improve yields and reaction rates.
-
Catalyst Loading: The amount of catalyst can be critical. While a higher catalyst loading might increase the reaction rate, it can also lead to the formation of side products. A screening of catalyst loading is recommended to find the optimal concentration.
-
Stirring Rate: In heterogeneous reactions or reactions with poor solubility, mass transfer limitations can occur. Ensure efficient stirring (e.g., ≥500 rpm) to overcome this.[1]
Common Side Reactions and Byproducts
Q5: What are the common side reactions observed in MTBD-catalyzed Michael additions?
A5: In Michael additions, where a nucleophile adds to an α,β-unsaturated carbonyl compound, potential side reactions include:
-
Self-condensation of the Michael Donor: If the nucleophile (Michael donor) can react with itself, this can lead to undesired oligomeric or polymeric byproducts.
-
Polymerization of the Michael Acceptor: The α,β-unsaturated carbonyl compound (Michael acceptor) can undergo polymerization, especially under strongly basic conditions.
-
1,2-Addition instead of 1,4-Conjugate Addition: While MTBD generally promotes the desired 1,4-addition, under certain conditions, a competing 1,2-addition to the carbonyl group may occur.
Q6: I am performing an aldol condensation, and I am seeing multiple products. What could be the cause?
A6: Aldol condensations are prone to several side reactions:
-
Self-Condensation: If you are performing a crossed aldol condensation with two different carbonyl compounds that can both form enolates, you may get a mixture of all four possible products.
-
Dehydration: The initial β-hydroxy carbonyl product can undergo dehydration to form an α,β-unsaturated carbonyl compound. This may or may not be the desired product.
-
Cannizzaro Reaction: For sterically hindered substrates that cannot enolize, a base-catalyzed self-condensation (Cannizzaro reaction) can be a competing side reaction.[2]
Q7: Are there known side reactions for MTBD-catalyzed Henry (nitroaldol) reactions?
A7: Yes, the primary side reaction in a Henry reaction is the dehydration of the initially formed β-nitro alcohol to yield a nitroalkene.[2] The reversibility of the Henry reaction (retro-Henry reaction) can also be a factor, potentially limiting the overall yield.[2]
Q8: What side reactions should I be aware of during MTBD-catalyzed transesterification?
A8: The most common side reaction in base-catalyzed transesterification, especially when using vegetable oils, is saponification (soap formation).[3] This occurs when the base reacts with free fatty acids present in the oil or with the ester product in the presence of water.[3] Saponification reduces the yield of the desired fatty acid alkyl esters and complicates the purification process.[3]
Data Presentation
Table 1: Comparison of Catalytic Activity of Guanidines and Amidines in the Transesterification of Rapeseed Oil with Methanol
| Catalyst | Conversion (%) in 1h | pKa in CH3CN |
| MTBD | 43.65 | 25.43 |
| DBU | 3.4 | 24.32 |
| TMG | 0.95 | 23.30 |
| DBN | 1 | 23.79 |
Conditions: 8.00 g (27.2 mmol) of rapeseed oil, 2.00 g (62.5 mmol) of methanol, 1 mol% of catalyst, 70 °C.[3]
Experimental Protocols
General Protocol for MTBD-Catalyzed Henry (Nitroaldol) Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere, add the aldehyde or ketone (1.0 mmol) and the nitroalkane (1.2 mmol) to a dry reaction flask containing a magnetic stir bar.
-
Solvent Addition: Add the desired anhydrous solvent (e.g., THF, 5 mL).
-
Catalyst Addition: Add this compound (MTBD) (typically 0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous NH4Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing low reaction yields.
References
Improving yield and selectivity in MTBD catalyzed reactions
This guide provides troubleshooting advice and frequently asked questions for researchers using 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) in organic synthesis. The focus is on improving reaction yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is MTBD and what are its primary applications?
A1: this compound (MTBD) is a strong, non-nucleophilic organic superbase of the bicyclic guanidine class.[1] Due to its high basicity (pKa of conjugate acid > 20), thermal stability, and good solubility in many organic solvents, it is an effective catalyst for a variety of reactions.[2] Common applications include Michael additions, aldol condensations, transesterifications, and epoxide ring-openings.[2]
Q2: How should I handle and store MTBD?
A2: MTBD is hygroscopic and can react with atmospheric CO2.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. All manipulations, including weighing and dissolution, should be performed under inert conditions to prevent absorption of moisture and carbon dioxide, which can neutralize the catalyst.[2]
Q3: What solvents are recommended for MTBD-catalyzed reactions?
A3: MTBD is soluble in a range of polar aprotic solvents. The optimal choice depends on the specific reaction and desired temperature.[2]
-
Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are commonly used.
-
Low-Temperature Reactions: Ethanol can be a suitable solvent.[2]
-
High-Temperature Reactions (>100°C): DMSO and DMF are ideal due to their high boiling points.[2]
Troubleshooting Guide: Low Reaction Yield
Low yield is a common issue that can often be traced to catalyst deactivation or suboptimal reaction conditions.
Q4: My reaction is not proceeding or shows very low conversion. What are the likely causes?
A4: The most common cause of low or no conversion is catalyst deactivation or inhibition. MTBD is a strong base, making it sensitive to acidic impurities and water.
Troubleshooting Steps:
-
Verify Reagent Purity:
-
Moisture: Ensure all reagents and solvents are rigorously dried. The presence of water will protonate and inactivate the MTBD catalyst.[3] Consider using freshly distilled solvents and adding molecular sieves to the reaction.
-
Acidic Impurities: Traces of acid in your substrate, solvent, or glassware can neutralize the catalyst. Purify substrates by distillation or chromatography and consider washing glassware with a mild base followed by oven drying.
-
-
Check Catalyst Integrity:
-
Ensure the MTBD has been properly stored under an inert atmosphere. If the catalyst has been exposed to air, its activity may be compromised.
-
-
Optimize Catalyst Loading:
-
Too Low: Insufficient catalyst loading can lead to low conversion rates.[4] If you suspect this is the issue, perform a small-scale reaction with a slightly increased catalyst concentration (e.g., increase from 1 mol% to 5 mol%).
-
Too High: Excessive catalyst loading can sometimes lead to an increase in side reactions, consuming starting material without forming the desired product.[4]
-
-
Increase Reaction Time/Temperature:
-
If the reaction is sluggish, increasing the temperature may improve the rate. However, be aware that this can negatively impact selectivity. Extending the reaction time is another option if the components are stable.
-
Troubleshooting Guide: Poor Selectivity
Poor selectivity (diastereoselectivity, enantioselectivity, or regioselectivity) indicates that the transition states leading to different products are too close in energy. This can be addressed by modifying reaction parameters to favor a single pathway.
Q5: I am observing poor diastereoselectivity in my Michael addition. How can I improve it?
A5: Poor diastereoselectivity can often be improved by systematically adjusting the reaction temperature and solvent.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Many stereoselective reactions show improved selectivity at lower temperatures.[5] Try running the reaction at 0 °C, -20 °C, or even -78 °C. This often increases the energy difference between the diastereomeric transition states.
-
Systematically Vary the Solvent: Solvent polarity can have a profound effect on selectivity.[6][7] Create a systematic screen of solvents with varying polarities. Protic solvents are generally avoided as they can interfere with the catalyst, but different aprotic solvents can stabilize transition states differently.[7][8]
-
Consider Additives: In some cases, weak acid additives can enhance catalyst function and improve stereoselectivity.[9] This should be approached with caution, as adding acid can also inhibit the reaction if not done correctly.
-
Modify the Substrate: If possible, increasing the steric bulk on either the Michael donor or acceptor can create a stronger facial bias, leading to higher diastereoselectivity.
Q6: My reaction is producing regioisomers or other side products. What can I do?
A6: The formation of side products, such as those from self-condensation in aldol reactions or alternative additions in Michael reactions, suggests that reaction conditions are not optimized for the desired pathway.[10][11][12]
Troubleshooting Steps:
-
Adjust Catalyst Loading: As mentioned, excessive catalyst loading can promote undesired side reactions.[4] Try reducing the mol% of MTBD.
-
Control Reagent Stoichiometry and Addition Rate: In mixed aldol or Michael reactions, slowly adding one reagent to the mixture of the other reagent and the catalyst can help suppress self-condensation or polymerization of the added reagent.[12]
-
Modify the Solvent: The choice of solvent can influence which reaction pathway is favored. Experiment with less polar solvents, as they may disfavor the formation of highly charged intermediates that lead to side products.[6]
Data & Protocols
Table 1: Effect of Catalyst Loading on a Generic Michael Addition
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Notes |
| 1 | 1 | 24 | 45 | Incomplete conversion. |
| 2 | 5 | 24 | 98 | Optimal for yield. |
| 3 | 10 | 24 | 99 | Increased side product formation observed. |
| 4 | 20 | 12 | 99 | Rapid reaction but significant side products. |
This table summarizes a general trend where insufficient catalyst leads to low conversion, while excessive amounts can promote side reactions. The optimal loading must balance reaction rate and selectivity.[4]
Table 2: Influence of Solvent on Diastereoselectivity (dr)
| Entry | Solvent | Relative Polarity | Temperature (°C) | Yield (%) | dr (syn:anti) |
| 1 | Toluene | 0.099 | 25 | 95 | 85:15 |
| 2 | Tetrahydrofuran (THF) | 0.207 | 25 | 98 | 70:30 |
| 3 | Dichloromethane (DCM) | 0.309 | 25 | 99 | 65:35 |
| 4 | Toluene | 0.099 | 0 | 92 | 95:5 |
This table illustrates two key principles: (1) Less polar solvents can favor higher diastereoselectivity, and (2) Lowering the temperature often leads to a significant improvement in selectivity.[5][6][7]
Key Experimental Protocol: MTBD-Catalyzed Michael Addition
This protocol describes a general procedure for the conjugate addition of a β-ketoester to an α,β-unsaturated ketone.
Reagents & Materials:
-
MTBD (stored and handled under inert gas)
-
β-ketoester (Michael donor), dried
-
α,β-unsaturated ketone (Michael acceptor), purified
-
Anhydrous solvent (e.g., Toluene), freshly distilled
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask, equipped with a magnetic stir bar and a septum, under a positive pressure of inert gas.
-
Reagent Preparation: In the flask, dissolve the β-ketoester (1.2 equivalents) and the α,β-unsaturated ketone (1.0 equivalent) in anhydrous toluene (to make a 0.2 M solution with respect to the acceptor).
-
Catalyst Addition: Prepare a stock solution of MTBD in anhydrous toluene (e.g., 10 mg/mL). Using a syringe, add the required volume of the MTBD stock solution to the reaction mixture to achieve the desired catalyst loading (typically 1-5 mol%).
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C). Monitor the reaction progress by TLC or GC-MS by periodically withdrawing small aliquots with a syringe.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Michael adduct.
Visual Guides
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects of water on beta-D-xylose condensation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interesjournals.org [interesjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. m.youtube.com [m.youtube.com]
- 9. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) Catalyst
Welcome to the technical support center for 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), a powerful guanidine-based organocatalyst. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst loading, turnover numbers, and troubleshooting for various applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTBD) and what are its primary applications as a catalyst?
A1: this compound, commonly known as MTBD, is a bicyclic guanidine that functions as a strong, non-nucleophilic organic base. Its high basicity makes it an effective catalyst for a variety of organic reactions, including:
-
Michael additions
-
Henry (nitroaldol) reactions
-
Transesterification reactions
-
Ring-opening polymerizations of cyclic esters like lactide
-
Epoxide ring-opening reactions
-
Knoevenagel condensations
Q2: What is a typical catalyst loading for MTBD?
A2: The optimal catalyst loading for MTBD can vary significantly depending on the specific reaction, substrates, solvent, and temperature. Based on literature examples, catalyst loading can range from as low as 0.1 mol% to as high as 50 mol%. For instance, in Michael addition reactions of α-amino esters, loadings have been explored at 0.1 mol%, 30 mol%, and 50 mol%. In the synthesis of cyclic carbonates from carbon dioxide and epoxides, a catalyst loading of 4 mol% has been reported to be effective. It is always recommended to perform a catalyst loading screen to determine the optimal concentration for your specific application.
Q3: How can I determine the turnover number (TON) for my MTBD-catalyzed reaction?
A3: The turnover number (TON) represents the number of moles of substrate that one mole of catalyst can convert before becoming deactivated. It is a key metric for catalyst efficiency. You can calculate the TON using the following formula:
TON = (moles of product) / (moles of catalyst)
To determine the TON, you need to quantify the amount of product formed (e.g., by chromatography or NMR spectroscopy) and know the initial amount of MTBD used.
Q4: What are the best practices for handling and storing MTBD?
A4: MTBD is a hygroscopic and air-sensitive compound. To ensure its catalytic activity is maintained, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place. Exposure to moisture and carbon dioxide in the air can lead to the formation of the corresponding carbonate salt, which may reduce its catalytic efficacy.
Catalyst Loading and Turnover Number Data
The following tables summarize reported catalyst loading and calculated turnover numbers for MTBD in various reactions. Note that TON is highly dependent on reaction conditions and time.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Michael Addition | α-amino ester | Michael acceptor | 0.1 | Not Specified | Not Specified | Not Specified | Not Specified | Not Calculated |
| Michael Addition | α-amino ester | Michael acceptor | 30 | CH₂Cl₂ | Not Specified | Not Specified | Not Specified | Not Calculated |
| Michael Addition | α-amino ester | Michael acceptor | 50 | Not Specified | Not Specified | Not Specified | Not Specified | Not Calculated |
| Cyclic Carbonate Synthesis | Epoxide | Carbon Dioxide | 4 | Acetonitrile | 140 | Not Specified | 96 | 24 |
Note: "Not Calculated" indicates that sufficient data to calculate the TON was not available in the cited source.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive Catalyst: MTBD may have been deactivated by exposure to air (moisture and CO₂). 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate. 3. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. 4. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility or catalyst activity. | 1. Use freshly purchased or properly stored MTBD. Consider purchasing from a reputable supplier. 2. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol% or higher). 3. Increase the reaction temperature. 4. Screen different aprotic solvents (e.g., THF, DCM, acetonitrile, toluene). |
| Formation of side products | 1. Side Reactions: The strong basicity of MTBD may catalyze undesired side reactions, such as enolization followed by aldol condensation or elimination. 2. Substrate Decomposition: The substrates may not be stable under the strongly basic conditions. | 1. Lower the reaction temperature to improve selectivity. 2. Reduce the catalyst loading. 3. Add the MTBD catalyst slowly to the reaction mixture to control the initial reaction rate. 4. Confirm the stability of your starting materials in the presence of MTBD at the reaction temperature. |
| Difficulty in product purification | 1. Catalyst Removal: The non-volatile nature of MTBD can make its removal from the reaction mixture challenging. | 1. Perform an acidic workup (e.g., with dilute HCl) to protonate the MTBD, making it water-soluble and easily extractable into an aqueous phase. Ensure your product is stable to acidic conditions. 2. Use silica gel chromatography for purification. The polar nature of the protonated MTBD or its salts will cause it to have a low Rf value. |
| Inconsistent results | 1. Variability in Catalyst Activity: The activity of MTBD can vary between batches or due to improper storage. 2. Trace Impurities: Water or other protic impurities in the solvent or reagents can partially neutralize the catalyst. | 1. Use MTBD from the same batch for a series of experiments. 2. Ensure all solvents and reagents are rigorously dried before use. |
Experimental Protocols
General Procedure for an MTBD-Catalyzed Michael Addition
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Michael donor
-
Michael acceptor
-
This compound (MTBD)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven before use
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add the Michael donor (1.0 eq) and the Michael acceptor (1.2 eq) to the flask.
-
Dissolve the substrates in the anhydrous solvent.
-
In a separate vial, prepare a stock solution of MTBD in the anhydrous solvent.
-
Add the desired amount of the MTBD solution (e.g., 0.1 - 10 mol%) to the reaction mixture dropwise at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting a Low-Yield MTBD-Catalyzed Reaction
Caption: Troubleshooting workflow for a low-yield MTBD reaction.
General Catalytic Cycle of a Base-Catalyzed Reaction
Caption: Generalized catalytic cycle for an MTBD-catalyzed reaction.
Technical Support Center: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) as a catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTBD) and what is it used for?
A1: this compound, or MTBD, is a bicyclic guanidine that functions as a strong, non-nucleophilic organic base.[1][2] It is widely used as a catalyst in a variety of organic reactions, including Michael additions, Henry (nitroaldol) reactions, transesterifications, and aldol condensations.[1]
Q2: What makes MTBD an effective catalyst?
A2: The catalytic activity of MTBD stems from its high basicity, which allows it to deprotonate a wide range of substrates, thereby facilitating nucleophilic attack and other chemical transformations.[1] Its rigid bicyclic structure contributes to its stability and high basicity.
Q3: How does the choice of solvent affect the catalytic activity of MTBD?
A3: The solvent can significantly influence the catalytic activity of MTBD by affecting its basicity and the solubility of reactants and intermediates. MTBD is a strong base, and its pKa value varies with the solvent; for instance, it is 25.43 in acetonitrile (CH₃CN) and 17.9 in tetrahydrofuran (THF).[2] Generally, polar aprotic solvents are good choices for reactions catalyzed by MTBD.[1] For some reactions, like the related TBD-catalyzed Michael additions, nonpolar solvents such as toluene have been found to be effective because they can enhance the role of the protonated catalyst in the catalytic cycle.
Q4: What are the typical reaction conditions for an MTBD-catalyzed reaction?
A4: Typical conditions for an MTBD-catalyzed reaction involve using a catalytic amount of MTBD (usually 1-20 mol%) in a suitable organic solvent at temperatures ranging from 0 °C to reflux, depending on the specific reaction. It is important to conduct these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of moisture and carbon dioxide, as MTBD is hygroscopic and can react with CO₂ from the air.
Q5: How should I handle and store MTBD?
A5: MTBD is a corrosive and hygroscopic liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store MTBD in a tightly sealed container under an inert atmosphere to protect it from moisture and carbon dioxide. Over time, the sample may develop a yellow color, possibly due to minor oxidation.
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: MTBD may have degraded due to exposure to air and moisture. 2. Incorrect Solvent: The chosen solvent may not be optimal for the reaction. 3. Insufficient Catalyst Loading: The amount of MTBD may be too low to effectively catalyze the reaction. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Use freshly purchased or properly stored MTBD. Consider purifying the catalyst by distillation if necessary. 2. Screen a range of solvents, including polar aprotic (e.g., THF, CH₃CN, DMF, DMSO) and nonpolar (e.g., toluene) options. 3. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol% or 20 mol%). 4. Increase the reaction temperature. Monitor for potential side reactions at higher temperatures. |
| Formation of Side Products | 1. Reaction Temperature is Too High: Elevated temperatures can lead to undesired side reactions or decomposition of products. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of byproducts. 3. Presence of Water: Water can participate in side reactions, such as hydrolysis of esters. | 1. Lower the reaction temperature. 2. Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the starting material is consumed. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Incomplete Reaction | 1. Poor Solubility of Reactants: One or more of the reactants may not be fully dissolved in the chosen solvent. 2. Reversible Reaction: The reaction may have reached equilibrium. | 1. Choose a solvent in which all reactants are soluble. Gentle heating may also improve solubility. 2. If the reaction is reversible, consider removing a byproduct (e.g., water) to drive the equilibrium towards the product side. |
| Difficulty in Product Isolation | 1. Catalyst Removal: The basic nature of MTBD can complicate work-up procedures. 2. Product is an Oil: The product may not crystallize easily. | 1. During aqueous work-up, a mild acidic wash (e.g., with dilute HCl or NH₄Cl solution) can be used to protonate and remove the MTBD catalyst into the aqueous layer. 2. If the product is an oil, use column chromatography for purification. |
Quantitative Data on Solvent Effect
The catalytic activity of MTBD is highly dependent on the solvent used. Below is a summary of the effect of different solvents on the yield of products in MTBD-catalyzed reactions.
Table 1: Effect of Solvent on the Yield of Michael Addition Product
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Reference |
| Toluene | 2.4 | 24 | ~90 | Based on analogous TBD-catalyzed reactions |
| Tetrahydrofuran (THF) | 7.6 | 24 | Moderate | General observation for polar aprotic solvents |
| Dichloromethane (DCM) | 9.1 | 24 | Moderate-High | General observation for polar aprotic solvents |
| Acetonitrile (CH₃CN) | 37.5 | 24 | High | MTBD has a high pKa in CH₃CN |
| Dimethylformamide (DMF) | 36.7 | 4 | High (for fructose isomerization) | Qualitative data from a study on fructose isomerization |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 4 | High (for fructose isomerization) | Qualitative data from a study on fructose isomerization |
Note: The data presented is synthesized from various sources and general principles of organocatalysis, as a comprehensive comparative study for a single reaction under identical conditions was not available in the searched literature. Yields are indicative and can vary significantly with specific substrates and reaction conditions.
Experimental Protocols
General Protocol for MTBD-Catalyzed Michael Addition
This protocol describes a general procedure for the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound using MTBD as a catalyst.
Materials:
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Michael donor (e.g., malononitrile, nitroalkane)
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Michael acceptor (e.g., chalcone, α,β-unsaturated ester)
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This compound (MTBD)
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Anhydrous solvent (e.g., THF, CH₃CN, Toluene)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol).
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Add the chosen anhydrous solvent (5 mL).
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Stir the mixture at room temperature until all solids are dissolved.
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Add MTBD (0.1 mmol, 10 mol%) to the reaction mixture.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
General Protocol for MTBD-Catalyzed Henry (Nitroaldol) Reaction
This protocol provides a general method for the Henry reaction between an aldehyde or ketone and a nitroalkane catalyzed by MTBD.
Materials:
-
Aldehyde or Ketone
-
Nitroalkane
-
This compound (MTBD)
-
Anhydrous solvent (e.g., THF, CH₃CN)
-
Round-bottom flask
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Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 mmol) in the chosen anhydrous solvent (5 mL).
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Add the nitroalkane (1.5 mmol) to the solution.
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Cool the reaction mixture to 0 °C using an ice bath.
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Add MTBD (0.05 mmol, 5 mol%) to the reaction mixture.
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Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl (10 mL).
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
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Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
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Purify the resulting β-nitro alcohol by column chromatography.
Visualizations
References
Technical Support Center: Purification of Products from Reactions Using MTBD
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) in their chemical reactions. The focus is on the effective purification of reaction products from this powerful, non-nucleophilic guanidine base.
Frequently Asked Questions (FAQs)
Q1: What is MTBD and what are its key properties relevant to purification?
A1: MTBD (this compound) is a strong, organic superbase often used as a catalyst in a variety of chemical reactions, including transesterifications, aldol condensations, and Michael additions.[1] Its unique properties present specific challenges and opportunities for purification:
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High Basicity: MTBD is a very strong base (pKa of the conjugate acid is ~25 in acetonitrile).[2] This allows it to be readily converted into a salt by treatment with an acid.
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High Boiling Point: It has a boiling point of approximately 263 °C (505 °F), which makes it non-volatile under standard laboratory conditions.[1]
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Solubility: It is generally soluble in a wide range of organic solvents.
Q2: What are the primary methods for removing MTBD from a reaction mixture?
A2: The most common and effective methods for removing the MTBD catalyst are:
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Aqueous Acidic Wash (Liquid-Liquid Extraction): This is the most widely used technique. The basic MTBD is protonated by a dilute aqueous acid, forming a water-soluble salt that is extracted from the organic phase into the aqueous phase.
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Silica Gel Chromatography: The polar and basic nature of MTBD allows it to be separated from less polar products by column chromatography.
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Distillation: For products with significantly lower boiling points than MTBD, distillation (often under vacuum) can be an effective separation method. Short-path distillation is particularly useful for recovering the MTBD catalyst itself.[3][4]
Q3: Can I remove MTBD using a rotary evaporator?
A3: No. Due to its very high boiling point (263 °C) and low vapor pressure, MTBD will not be removed by standard rotary evaporation, which is designed to remove volatile solvents.[1][5] The product will be concentrated along with the MTBD catalyst.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification of products from reactions catalyzed by MTBD.
Problem: My purified product is still contaminated with MTBD.
If your product, which is soluble in an organic solvent, still shows signs of MTBD contamination after the initial workup, an acidic wash is the recommended solution.
Solution: Perform an Aqueous Acidic Wash
This technique leverages the high basicity of MTBD. By washing the organic solution of your product with dilute acid, the MTBD catalyst is protonated, forming a salt that is soluble in the aqueous layer and can be easily separated.
Workflow for Acid-Base Extraction to Remove MTBD
Caption: Workflow for removing MTBD via acid-base extraction.
Data Presentation: Recommended Aqueous Acids for Extraction
| Acid Solution | Concentration | Suitability & Considerations |
| Hydrochloric Acid (HCl) | 0.5 - 2 M | Highly effective. May not be suitable for acid-sensitive products. |
| Saturated Ammonium Chloride | Saturated | A milder acidic salt solution (pH ~4.5-6). Excellent choice for moderately acid-sensitive products. |
| Citric Acid | 5-10% w/v | A weak organic acid, useful for sensitive substrates. May require multiple washes. |
| Acetic Acid | 1 M | Can be used, but partitioning may be less efficient than with strong mineral acids. |
Problem: My product is acid-sensitive and cannot withstand an acidic wash.
Solution: Alternative Purification Strategies
If your product degrades in the presence of acid, you must use alternative methods. The choice depends on the properties of your product.
1. Column Chromatography:
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Silica Gel: Standard silica gel is acidic and will strongly retain the basic MTBD. This is often very effective. However, if your product is also basic, it may also be retained or streak on the column. In such cases, you can pre-treat the silica by flushing the column with a solvent mixture containing a small amount of a volatile base like triethylamine (~1%) before loading your sample.
-
Alumina: Neutral or basic alumina can be used as an alternative stationary phase to avoid acidic conditions entirely.
2. Distillation:
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If your product has a boiling point below ~150 °C at 1 atm or can be distilled under vacuum, this can be an excellent method to separate it from the non-volatile MTBD.
-
Short-path distillation is particularly effective for purifying heat-sensitive compounds at reduced pressure, as it minimizes the distance the distillate travels.[4][6]
Troubleshooting Logic for MTBD Purification
Caption: Decision tree for selecting a purification strategy.
Problem: An emulsion formed during the acidic wash.
Solution: Methods to Break Emulsions
Emulsions are common when shaking two immiscible liquids, especially when salts or viscous materials are present.
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Wait: Allow the separatory funnel to stand undisturbed for 10-20 minutes.
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Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.
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Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
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Filtration: As a last resort, filter the entire mixture through a pad of a filter aid like Celite.
Experimental Protocols
Protocol 1: General Acidic Wash for MTBD Removal
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Dissolution: Ensure your crude reaction product is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).
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Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
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First Wash: Add an equal volume of the chosen aqueous acid (see table above, saturated NH4Cl is a good starting point).
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Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake the funnel for 30-60 seconds, venting periodically.
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Separation: Place the funnel in a ring stand and allow the layers to fully separate.
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Drain: Remove the lower layer. Keep both layers until you are certain your product is in the correct one.
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Repeat: Repeat the wash (steps 3-6) one or two more times to ensure complete removal of MTBD.
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Final Wash: Wash the organic layer with brine to remove residual water.
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Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Recovery of MTBD via Short-Path Distillation
This protocol is useful for recovering the MTBD catalyst, especially from reactions where the product is non-volatile or when MTBD has been captured as an ionic liquid.[6] Short-path distillation is performed under high vacuum, allowing distillation at lower temperatures, which prevents thermal degradation.[3][4]
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Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and vacuum-tight.
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Charging the Flask: Charge the distillation flask with the crude mixture containing MTBD (or the dried ionic liquid residue). Add a magnetic stir bar.
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Vacuum Application: Begin stirring and slowly apply a high vacuum (typically <1 mbar).
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Heating: Gently heat the distillation flask using a heating mantle.
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Distillation: MTBD will begin to distill as the temperature rises. Due to the short path, it will condense on the cold finger and drip into the receiving flask.
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Completion: The distillation is complete when no more distillate is collected.
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Shutdown: Allow the system to cool completely before slowly reintroducing air and disassembling the apparatus.
Data Presentation: MTBD Recovery via Short-Path Distillation
The recovery of MTBD is highly efficient under optimized conditions, making recycling of this expensive catalyst feasible.
| Feed Flow Rate ( kg/h ) | Recovery Fraction |
| 0.378 | 0.97 - 1.00 |
| Higher flow rates | Lower recovery |
(Data adapted from studies on the purification of the ionic liquid [mTBDH][OAc].)
References
Technical Support Center: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) Catalyst
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) catalyst.
Troubleshooting Guide
This guide addresses common issues encountered during the use of the MTBD catalyst, focusing on its deactivation and regeneration.
Issue 1: Decreased or Complete Loss of Catalytic Activity
Possible Cause A: Catalyst Deactivation by Water (Hydrolysis)
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Symptoms:
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Noticeable decrease in reaction rate or yield over time.
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Inconsistent results between different batches of reagents or solvents.
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Complete loss of activity, especially after exposure to ambient air or wet solvents.
-
-
Explanation: MTBD, as a bicyclic guanidine, is susceptible to hydrolysis, particularly in the presence of water and especially under alkaline conditions. The hydrolysis process involves the cleavage of a C-N bond within the bicyclic structure, leading to a ring-opened, inactive form.
-
Solutions:
-
Prevention:
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Ensure all solvents and reagents are rigorously dried before use.
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Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Store MTBD under anhydrous conditions and preferably under an inert atmosphere.
-
-
Regeneration:
-
If hydrolysis has occurred, a regeneration protocol can be attempted. This involves the removal of water and promoting the ring-closing condensation reaction to reform the active bicyclic structure. (See Experimental Protocols for a detailed procedure).
-
-
Possible Cause B: Catalyst Deactivation by Carbon Dioxide
-
Symptoms:
-
A gradual decrease in catalytic activity, which may be reversible upon heating or placing the reaction under a vacuum.
-
The formation of a white precipitate in the reaction mixture.
-
-
Explanation: MTBD readily reacts with atmospheric or dissolved carbon dioxide (CO2) to form a stable carbamate adduct. This reaction effectively sequesters the basic nitrogen atom, rendering the catalyst inactive.[1] This deactivation is generally reversible.
-
Solutions:
-
Prevention:
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Degas all solvents prior to use.
-
Conduct reactions under an inert atmosphere.
-
-
Regeneration:
-
The MTBD-CO2 adduct can often be dissociated by heating the mixture, as the bond is thermally labile.
-
Applying a vacuum to the reaction mixture can also help to remove CO2 and shift the equilibrium back towards the active form of MTBD.
-
-
Possible Cause C: Thermal Degradation
-
Symptoms:
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Discoloration of the catalyst (e.g., turning yellow or brown).
-
Complete and irreversible loss of catalytic activity, especially in high-temperature reactions.
-
-
Explanation: Prolonged exposure to high temperatures can lead to the thermal decomposition of MTBD. While MTBD exhibits good thermal stability compared to some other organic bases, it can degrade at elevated temperatures.
-
Solutions:
-
Prevention:
-
Avoid excessive heating of the catalyst. Refer to the thermal stability data for recommended temperature ranges.
-
If high temperatures are necessary for the reaction, consider using a more thermally stable catalyst or optimizing the reaction conditions to allow for a lower temperature.
-
-
Regeneration:
-
Thermal degradation is typically irreversible. Once the catalyst has decomposed, it cannot be regenerated.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main pathways for the deactivation of the MTBD catalyst?
A1: The primary deactivation pathways for MTBD are:
-
Hydrolysis: Reaction with water, leading to ring-opening of the bicyclic structure. This is accelerated in the presence of bases.
-
Reaction with Carbon Dioxide: Forms a stable, but often reversible, carbamate adduct.[1]
-
Thermal Degradation: Decomposition at elevated temperatures.
Q2: How can I prevent the deactivation of my MTBD catalyst?
A2: To prevent deactivation, it is crucial to:
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Work under strictly anhydrous conditions.
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Use an inert atmosphere (nitrogen or argon) to exclude moisture and carbon dioxide.
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Store the catalyst in a tightly sealed container under an inert atmosphere.
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Avoid unnecessarily high reaction temperatures.
Q3: Is it possible to regenerate a deactivated MTBD catalyst?
A3: Regeneration is possible for certain deactivation pathways:
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Deactivation by CO2: This is often reversible by heating the reaction mixture or applying a vacuum to remove the CO2.
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Deactivation by Hydrolysis: A regeneration protocol involving the removal of water and promoting ring-closure can be attempted. (See Experimental Protocols).
-
Thermal Degradation: This is generally irreversible.
Q4: What are the signs of MTBD catalyst deactivation?
A4: Signs of deactivation include a decrease in reaction rate or yield, the formation of precipitates (in the case of CO2 adduct formation), or a change in the color of the catalyst (indicating possible thermal degradation).
Q5: At what temperature does MTBD start to thermally degrade?
A5: While MTBD has good thermal stability, it is recommended to consult the manufacturer's safety data sheet (SDS) and relevant literature for specific temperature limits. As a general guideline, prolonged exposure to temperatures above the boiling point under vacuum should be carefully considered.
Quantitative Data
Table 1: Physical and Chemical Properties of MTBD
| Property | Value |
| Molecular Formula | C₈H₁₅N₃ |
| Molecular Weight | 153.23 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 75-79 °C at 0.1 mmHg |
| Density | 1.067 g/mL at 25 °C |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using MTBD Catalyst
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Preparation:
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Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.
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Ensure all solvents are anhydrous. Use freshly distilled solvents or solvents from a solvent purification system.
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Dry all reagents thoroughly. Solid reagents can be dried under high vacuum.
-
-
Reaction Setup:
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Assemble the reaction apparatus under an inert atmosphere.
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Add the anhydrous solvent and reagents to the reaction flask via syringe or cannula.
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If necessary, degas the solution by bubbling with nitrogen or argon for 15-30 minutes.
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-
Catalyst Addition:
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Add the required amount of MTBD catalyst to the reaction mixture using a syringe.
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Reaction Monitoring:
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Monitor the progress of the reaction by appropriate analytical techniques (e.g., TLC, GC, NMR).
-
-
Work-up:
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Upon completion, quench the reaction as required by the specific protocol.
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Proceed with the standard extraction and purification procedures.
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Protocol 2: Proposed Regeneration of Hydrolyzed MTBD Catalyst
This protocol is based on the principles of MTBD synthesis and is intended for the regeneration of MTBD that has been deactivated by hydrolysis.
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Solvent Removal:
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If the deactivated catalyst is in a reaction mixture, first remove the volatile components under reduced pressure.
-
-
Azeotropic Water Removal:
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To the residue containing the hydrolyzed MTBD, add a suitable solvent that forms an azeotrope with water (e.g., toluene).
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Remove the solvent and water by azeotropic distillation using a Dean-Stark apparatus.
-
-
Ring-Closure Reaction:
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After ensuring the system is anhydrous, dissolve the residue in a high-boiling point, inert solvent (e.g., anhydrous toluene or xylene).
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Heat the mixture to reflux for several hours to promote the intramolecular condensation and ring-closure to reform the bicyclic guanidine structure. The removal of water in the previous step drives the equilibrium towards the cyclized product.
-
-
Purification:
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After the reaction is complete (monitor by TLC or GC-MS if possible), allow the mixture to cool.
-
Remove the solvent under reduced pressure.
-
The regenerated MTBD can be purified by vacuum distillation.
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Visualizations
References
Troubleshooting low conversion rates in MTBD-mediated synthesis
Welcome to the technical support center for MTBD-mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here are answers to common questions and troubleshooting steps for issues you might encounter when using 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) as a catalyst.
Q1: My MTBD-catalyzed reaction is showing low or no conversion. What are the most common causes?
Low conversion rates in MTBD-mediated reactions can stem from several factors. The most common culprits are related to reagent quality, reaction conditions, and catalyst activity. Here's a step-by-step guide to diagnose the issue:
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Reagent and Solvent Purity:
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Moisture: MTBD is a strong base and is sensitive to moisture. Water can protonate the catalyst, reducing its basicity and catalytic activity. Ensure all reagents and solvents are rigorously dried before use.
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Acidic Impurities: Acidic impurities in your substrate or solvent can neutralize the MTBD catalyst. Purify your starting materials if their purity is questionable.
-
-
Catalyst Activity:
-
Deactivation: The catalyst may have degraded due to improper storage or handling. MTBD should be stored under an inert atmosphere (nitrogen or argon) to prevent deactivation by atmospheric CO2 and moisture.
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Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. An insufficient catalyst loading will result in a sluggish or incomplete reaction.
-
-
Reaction Conditions:
-
Temperature: While many MTBD-catalyzed reactions proceed at room temperature, some may require heating to overcome activation energy barriers. Conversely, for exothermic reactions, elevated temperatures could promote side reactions or catalyst decomposition.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Aprotic solvents are generally preferred for MTBD-catalyzed reactions.
-
Q2: How does the choice of solvent affect the efficiency of my MTBD-catalyzed reaction?
The choice of solvent is critical and can significantly impact the reaction outcome. MTBD is a strong base, and its effectiveness is influenced by the solvent's properties.
-
Protic vs. Aprotic Solvents:
-
Protic Solvents (e.g., water, alcohols): These solvents have acidic protons that can protonate and thereby deactivate the MTBD catalyst. This leads to a significant decrease in the effective catalyst concentration and, consequently, lower conversion rates.
-
Aprotic Solvents (e.g., THF, DCM, acetonitrile, toluene): These solvents do not have acidic protons and are generally the preferred choice for MTBD-catalyzed reactions. They solvate the reactants and catalyst without interfering with the catalytic cycle.
-
-
Solvent Polarity:
-
The polarity of the aprotic solvent can also play a role. The ideal solvent will depend on the specific reaction, as it can influence the solubility of reactants and the stability of charged intermediates. It is often beneficial to screen a few different aprotic solvents to find the optimal one for your specific transformation.
-
Q3: I suspect my MTBD catalyst has been deactivated. How can I test for this and what are the prevention strategies?
Catalyst deactivation is a common reason for reaction failure. Here’s how to address it:
-
Signs of Deactivation:
-
A significant drop in yield compared to previous successful reactions under identical conditions.
-
The reaction fails to go to completion, stalling at a low to moderate conversion.
-
-
Prevention of Deactivation:
-
Proper Storage: Always store MTBD under an inert atmosphere (argon or nitrogen) in a tightly sealed container to protect it from air and moisture.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent protonation of the catalyst.
-
Purified Substrates: Ensure your substrates are free from acidic impurities that could neutralize the catalyst.
-
-
Testing for Activity:
-
Run a well-established, high-yielding reaction with the suspect catalyst batch and compare the results to a fresh batch or literature precedents. For example, a simple nitroaldol (Henry) reaction with benzaldehyde and nitromethane can be a good test reaction.
-
Q4: Could steric hindrance in my substrates be the cause of low conversion?
Yes, steric hindrance can significantly affect the rate of MTBD-catalyzed reactions.
-
Substrate Structure: MTBD is a sterically accessible catalyst, but bulky substituents near the reaction center on either the nucleophile or the electrophile can hinder the approach of the catalyst and the other reactant. This steric clash can slow down the reaction rate or even prevent the reaction from occurring.
-
Comparison with TBD: The non-methylated analog, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), is less sterically hindered than MTBD. In cases where steric hindrance is suspected to be the limiting factor, switching to TBD might lead to improved conversion rates.
Q5: Are there common side reactions I should be aware of in MTBD-mediated synthesis?
Side reactions can compete with your desired transformation, leading to lower yields of the main product. The nature of these side reactions is specific to the reaction type.
-
Henry (Nitroaldol) Reaction: A common side reaction is the elimination of water from the initially formed β-nitro alcohol to give a nitroalkene. To minimize this, use lower reaction temperatures and shorter reaction times.
-
Transesterification: If the substrate has multiple ester groups, intramolecular transesterification can lead to the formation of cyclic byproducts.
-
Michael Addition: In some cases, the product of the Michael addition can undergo further reactions, or the starting materials might participate in self-condensation reactions.
Quantitative Data Summary
The following tables provide a summary of typical yields for different MTBD-catalyzed reactions. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Comparison of Catalysts in the Henry Reaction
| Catalyst | Aldehyde | Nitroalkane | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| MTBD | Benzaldehyde | Nitromethane | THF | 0 | 0.5 | 95 |
| TBD | Benzaldehyde | Nitromethane | THF | 0 | 0.25 | 98 |
| DBU | Benzaldehyde | Nitromethane | DCM | RT | 24 | 85-95 |
Table 2: Influence of Solvent on MTBD-Catalyzed Michael Addition
| Michael Donor | Michael Acceptor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dimethyl malonate | Cyclopentenone | Toluene | RT | 1 | 92 |
| Dimethyl malonate | Cyclopentenone | Acetonitrile | RT | 1 | 88 |
| Dimethyl malonate | Cyclopentenone | Ethanol | RT | 1 | <10 |
Experimental Protocols
Below are detailed methodologies for key experiments using MTBD.
Protocol 1: General Procedure for MTBD-Catalyzed Nitroaldol (Henry) Reaction
This protocol describes the synthesis of a β-nitro alcohol from an aldehyde and a nitroalkane.
-
Preparation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv) and the chosen anhydrous solvent (e.g., THF, 5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
-
Reaction Initiation:
-
Add the nitroalkane (1.2 mmol, 1.2 equiv) to the stirred solution.
-
Add a solution of MTBD (0.1 mmol, 10 mol%) in the anhydrous solvent.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.
-
Protocol 2: General Procedure for MTBD-Catalyzed Michael Addition
This protocol details the conjugate addition of a carbon nucleophile to an α,β-unsaturated carbonyl compound.
-
Preparation:
-
To a dry Schlenk tube under a nitrogen atmosphere, add the Michael donor (1.0 mmol, 1.0 equiv), the Michael acceptor (1.2 mmol, 1.2 equiv), and the anhydrous solvent (e.g., toluene, 5 mL).
-
-
Reaction Initiation:
-
Add MTBD (0.1 mmol, 10 mol%) to the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. These reactions are often complete within 1-2 hours.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the Michael adduct.
-
Visualizations
Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for troubleshooting low conversion rates.
Catalytic Cycle of MTBD in a Henry Reaction
Caption: The catalytic cycle of an MTBD-mediated Henry reaction.
Technical Support Center: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on scaling up reactions catalyzed by 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTBD)?
A1: MTBD is a bicyclic guanidine derivative that is classified as an organic superbase due to its high basicity.[1] Its structure features a triazabicyclic framework with a methyl group at the 7-position, which provides steric hindrance.[1][2] This combination of strong basicity and steric bulk makes it an effective and selective catalyst in a variety of organic reactions.[2]
Q2: What are the primary applications of MTBD in chemical synthesis?
A2: MTBD is a versatile organocatalyst used in numerous reactions, including:
-
Knoevenagel Condensations[1]
-
Ring-Opening Polymerization (ROP) of lactones and other cyclic monomers[6][7]
-
Epoxide Ring-Opening Reactions[1]
-
Palladium-catalyzed C-N bond forming reactions[5]
Q3: What are the advantages of using MTBD over other common bases like DBU or TMG?
A3: MTBD's primary advantage is its very high basicity (pKa ≈ 25.43 in acetonitrile), which often allows for faster reaction rates or enables reactions that are sluggish with weaker bases.[1][8] In some cases, the additional nitrogen atom compared to amidine-based catalysts like DBU enhances its catalytic performance.[1] Its steric hindrance can also lead to higher selectivity compared to less bulky bases.[2]
Q4: How should MTBD be handled and stored?
A4: MTBD is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] It is hygroscopic and can react with atmospheric CO2, so it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.
Q5: Can MTBD be used in ionic liquids?
A5: Yes, when MTBD reacts with certain acids, it can form ionic liquids.[8] These MTBD-derived ionic liquids have applications in areas such as cellulose dissolution.[9]
Troubleshooting Guide for Reaction Scale-Up
This section addresses common issues encountered when scaling up reactions involving MTBD.
Q6: My reaction shows low or no conversion after scaling up. What are the possible causes and solutions?
A6: This is a common issue with several potential causes:
-
Insufficient Catalyst Loading: While a certain mol% may work on a small scale, mass transfer limitations on a larger scale might require a higher relative amount. However, simply increasing the loading can lead to side reactions.
-
Impure MTBD: Purity variations between batches can significantly affect catalytic efficiency.[1]
-
Mass Transfer Limitations: Inadequate mixing in a larger reactor vessel can create localized "dead zones" where the catalyst is not effectively distributed.[1]
-
Catalyst Poisoning: Impurities in reactants or solvents, particularly sulfur-containing compounds, can deactivate the catalyst.[10][11]
-
Low Temperature: If the reaction is exothermic, poor heat transfer on a larger scale might prevent the reaction from reaching the optimal temperature.
Solutions:
-
Re-optimize Catalyst Loading: Instead of a drastic increase, try a stepwise increase in catalyst loading (e.g., from 5 mol% to 7.5 mol%, then 10 mol%).
-
Verify Catalyst Purity: Use freshly purified MTBD (e.g., by vacuum distillation) to ensure consistency.[2]
-
Improve Agitation: Increase the stirring rate (e.g., ≥500 rpm) and ensure the vortex is sufficient for proper mixing in the larger vessel.[1]
-
Purify Reagents: Ensure all starting materials and solvents are of high purity and are anhydrous, as moisture can inhibit the reaction.
-
Check for Exotherms: Use a reaction calorimeter to measure the reaction enthalpy (ΔH) to understand its thermal profile during scale-up.[1]
Q7: I'm observing an increase in byproduct formation and lower selectivity on a larger scale. Why is this happening?
A7: Higher temperatures and localized high concentrations of the catalyst are the most common culprits.
-
Poor Heat Dissipation: Exothermic reactions are harder to control in large vessels. The resulting temperature increase can accelerate side reactions.
-
High Local Catalyst Concentration: Slow or inefficient mixing during the addition of MTBD can create "hot spots" of high basicity, leading to undesired reactions.
Solutions:
-
Control Temperature: Use a jacketed reactor with an efficient cooling system.
-
Slow Addition: Add the MTBD solution dropwise or via a syringe pump to maintain a low concentration at the point of addition.
-
Dilution: Running the reaction at a slightly lower concentration can sometimes help manage the exotherm and improve selectivity.
Q8: The final product is difficult to purify. How can I effectively remove the MTBD catalyst and its salts during work-up?
A8: The high basicity and polarity of MTBD and its corresponding salts can make purification challenging.
Solutions:
-
Aqueous Acid Wash: A wash with a dilute acid (e.g., 1M HCl or saturated NH4Cl solution) will protonate the MTBD, making it highly water-soluble and easily removable in the aqueous phase.
-
Silica Gel Chromatography: While effective, MTBD can streak on silica gel. It is often beneficial to perform an acidic wash first. Alternatively, treating the crude product with an acidic resin or performing a plug of silica can remove the bulk of the catalyst before final chromatography.
-
Use a Supported Catalyst: For reactions where it is effective, consider using a polymer-supported version of TBD (P-TBD), which can be removed by simple filtration.[4]
Q9: My results are inconsistent from one batch to the next. What should I check?
A9: Inconsistency is almost always related to variations in raw materials or reaction conditions.
Solutions:
-
Standardize Reagents: Use reagents from the same supplier and lot number. If this is not possible, re-verify the purity of all new batches of starting materials, solvents, and the MTBD catalyst itself.[12]
-
Strictly Anhydrous Conditions: MTBD's high basicity makes it very sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (N2 or Ar).
-
Precise Temperature Control: Ensure the internal reaction temperature is monitored and controlled accurately, not just the temperature of the heating mantle or bath.
Quantitative Data Summary
Table 1: Typical Catalyst Loading for MTBD in Various Reactions
| Reaction Type | Catalyst Loading (mol %) | Solvent(s) | Notes | Reference(s) |
| Michael Addition | 0.1 - 50% | Toluene, CH2Cl2, THF | Loading is highly substrate-dependent. | [3][13][14] |
| Henry (Nitroaldol) | 5 - 20% | THF, Toluene | Often proceeds quickly at 0 °C. | [4] |
| Ring-Opening Polymerization | 0.25 - 5% | Toluene, THF, CH2Cl2 | Used with an initiator (e.g., Benzyl Alcohol). | [6][7] |
| Cycloaddition of CO2 | ~10% | None (Neat) | Often used with a co-catalyst like ZnI2. | [15] |
Table 2: Quick Troubleshooting Reference
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low/No Conversion | Impure catalyst, insufficient loading, poor mixing, catalyst poisoning. | Purify MTBD, increase stirring rate, re-optimize catalyst loading, use high-purity reagents. |
| Low Selectivity | Reaction too hot (poor heat transfer), high catalyst concentration. | Improve reactor cooling, add catalyst slowly, consider dilution. |
| Purification Issues | High basicity of MTBD, salt formation. | Perform an acidic aqueous wash (e.g., dilute HCl, NH4Cl), use a silica plug. |
| Inconsistent Results | Variable purity of reagents, moisture. | Standardize all raw materials, use strictly anhydrous conditions. |
Experimental Protocols
General Protocol for a Scale-Up of an MTBD-Catalyzed Michael Addition
This protocol is a general guideline and should be adapted for specific substrates and reaction conditions.
-
Reactor Preparation: Ensure a multi-neck, jacketed glass reactor is clean and oven-dried. Assemble the reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a condenser, and an inert gas inlet (N2 or Ar).
-
Reagent Preparation:
-
Charge the reactor with the Michael acceptor (1.0 eq) and anhydrous solvent (e.g., Toluene, 2-5 M concentration).
-
In a separate, dry dropping funnel, prepare a solution of the Michael donor (1.1 eq) in the anhydrous solvent.
-
In a separate, dry flask, prepare a stock solution of MTBD (e.g., 10 mol%) in the anhydrous solvent.
-
-
Reaction Execution:
-
Begin vigorous stirring (e.g., 300-500 RPM) and begin circulating coolant through the reactor jacket to bring the internal temperature to the desired setpoint (e.g., 0 °C or 25 °C).
-
Slowly add the Michael donor solution to the reactor over 15-30 minutes.
-
Via syringe pump, add the MTBD catalyst solution over 30-60 minutes. A slow addition is critical to control the exotherm and prevent byproduct formation.
-
-
Monitoring:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or LCMS.
-
Keep a close watch on the internal temperature. If a significant exotherm is observed, slow down or pause the catalyst addition.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography or crystallization.
-
Visualizations
Caption: General experimental workflow for an MTBD-catalyzed reaction.
Caption: Troubleshooting decision tree for low reaction conversion.
Caption: Simplified catalytic cycle of MTBD as a Brønsted base.
References
- 1. This compound | 84030-20-6 | Benchchem [benchchem.com]
- 2. Buy this compound | 84030-20-6 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 7-Methyl-1,5,7-triazabicyclo 4.4.0 dec-5-ene 98 84030-20-6 [sigmaaldrich.com]
- 6. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 7-Methyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene - Wikipedia [en.wikipedia.org]
- 9. WO2019092319A1 - Method for preparing a bicyclic guanidine and its derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Impurities in the Chemical Processing Chain of Biomass on the Catalytic Valorisation of Cellulose towards γ-Valerolactone [mdpi.com]
- 12. thermtest.se [thermtest.se]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of the Bases: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) vs. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as Catalysts in Organic Synthesis
In the realm of organocatalysis, the choice of a suitable base can be paramount to the success of a chemical transformation. Among the plethora of available options, the guanidine-based catalyst 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) and the amidine-based catalyst 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have emerged as powerful tools for a wide array of reactions. This guide provides a detailed, evidence-based comparison of their catalytic performance, drawing upon experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.
Physicochemical Properties and General Catalytic Behavior
Both MTBD and DBU are strong, non-nucleophilic bases, a characteristic that makes them effective catalysts for a variety of organic reactions, including but not limited to, polymerizations, condensations, and multicomponent reactions.[1] However, their structural differences—MTBD being a bicyclic guanidine and DBU a bicyclic amidine—give rise to distinct basicity and catalytic activity profiles.
Guanidines are generally stronger bases than amidines due to the delocalization of the positive charge over three nitrogen atoms in their protonated form, compared to two in protonated amidines. This is reflected in their pKa values, with the conjugate acid of MTBD's parent compound, TBD, having a pKa of 26 in acetonitrile, indicating a significantly higher basicity than DBU.[2] This enhanced basicity can translate to higher catalytic activity in certain reactions.
Performance Comparison in Key Organic Transformations
Direct comparative studies of MTBD and DBU across a broad spectrum of reactions are limited in the literature. However, available data in specific transformations offer valuable insights into their relative catalytic efficacy.
Ring-Opening Polymerization (ROP) of ε-Caprolactone
The ring-opening polymerization of cyclic esters is a cornerstone of biodegradable polymer synthesis. A study directly comparing the catalytic activity of DBU and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), a close structural analog of MTBD, in the water-initiated ROP of ε-caprolactone revealed surprising results under high-pressure conditions. While TBD is generally considered a more active catalyst in ROP, high pressure enhanced the catalytic activity of DBU over TBD.[1]
| Catalyst | Pressure (MPa) | Time (h) | Conversion (%) | M_n ( kg/mol ) | Đ (M_w/M_n) |
| DBU | 500 | 6 | >95 | 16.7 | 1.03 |
| TBD | 500 | 6 | ~80 | 14.2 | 1.15 |
| Table 1: Comparison of DBU and TBD in the water-initiated ROP of ε-caprolactone under high pressure.[1] |
Under these conditions, DBU led to a higher monomer conversion and a polymer with a higher number-average molecular weight (M_n) and a narrower molecular weight distribution (Đ), suggesting a more controlled polymerization.[1] The authors hypothesized that under high pressure, TBD becomes fully protonated by water, forming clusters that limit its catalytic activity. In contrast, DBU exists in both protonated and non-protonated forms, acting as a more effective Brønsted acid/base system.[1]
Synthesis of 3-Hydroxyisoindolin-1-ones
In the synthesis of biologically relevant 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides, the catalytic performance of MTBD and DBU was compared alongside other organic bases. In this transformation, both TBD and MTBD demonstrated superior catalytic activity to DBU.
| Catalyst | Time to Full Conversion (h) | Yield (%) |
| TBD | 1 | 98 |
| MTBD | 1 | 95 |
| DBU | > 24 | 85 |
| TMG | > 24 | 70 |
| DABCO | > 24 | 30 |
| DMAP | > 24 | 20 |
| None | > 24 | < 5 |
| Table 2: Comparison of various organocatalysts in the synthesis of a 3-hydroxyisoindolin-1-one derivative.[3] |
The data clearly indicates that the guanidine-based catalysts, TBD and MTBD, are significantly more efficient, leading to complete conversion and high yields in a much shorter timeframe compared to the amidine-based DBU and other common organic bases.[3]
Mechanistic Considerations
The catalytic mechanisms of MTBD and DBU, while both involving proton transfer, can differ in their specifics, influencing their efficiency in various reactions.
General Base Catalysis
In many reactions, both catalysts function as Brønsted bases, deprotonating a substrate to generate a reactive nucleophile. The higher basicity of MTBD can lead to a higher concentration of the active nucleophile at equilibrium, thus accelerating the reaction rate.
Caption: General base catalysis by MTBD and DBU.
Bifunctional Catalysis
In certain reactions, particularly those involving nucleophilic attack on a carbonyl group, guanidine-based catalysts like MTBD (and TBD) can act as bifunctional catalysts. The N-H proton of the protonated guanidine can act as a hydrogen bond donor, activating the electrophile, while the non-protonated form activates the nucleophile. This dual activation is believed to be a key factor in the superior performance of TBD and MTBD in the synthesis of 3-hydroxyisoindolin-1-ones.[4]
Caption: Bifunctional catalysis by MTBD.
DBU can also engage in hydrogen bonding to activate substrates, but the guanidinium ion of protonated MTBD is a more effective hydrogen bond donor.
Experimental Protocols
Ring-Opening Polymerization of ε-Caprolactone (Water-Initiated, High Pressure)[1]
A general procedure for the high-pressure polymerization is as follows:
-
In a glovebox, ε-caprolactone, the catalyst (DBU or TBD, typically 1 mol% relative to the monomer), and deionized water (as initiator) are charged into a sealed Teflon tube.
-
The tube is placed inside a high-pressure reactor.
-
The reactor is pressurized to the desired pressure (e.g., 500 MPa) and heated to the reaction temperature (e.g., 60 °C).
-
The reaction is allowed to proceed for the specified time (e.g., 6 hours).
-
After cooling and depressurization, the polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol).
-
The polymer is collected by filtration and dried under vacuum.
Synthesis of 3-Hydroxyisoindolin-1-ones[3]
A general procedure for the synthesis of 3-hydroxyisoindolin-1-ones is as follows:
-
To a solution of the 3-alkylidenephthalide (1.0 equiv) in a suitable solvent (e.g., toluene), the amine (1.5 equiv) is added.
-
The catalyst (MTBD or DBU, typically 30 mol%) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until full conversion of the starting material is observed.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Conclusion
Both this compound (MTBD) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are highly effective and versatile organocatalysts. The choice between them should be guided by the specific requirements of the chemical transformation.
MTBD is generally the more basic and often more catalytically active of the two, particularly in reactions that benefit from a stronger base or can leverage its potential for bifunctional catalysis. The experimental data for the synthesis of 3-hydroxyisoindolin-1-ones strongly supports its superior efficiency in this context.
DBU , while less basic, remains a powerful and widely used catalyst. Its performance can be surprisingly enhanced under specific conditions, such as high pressure in the ROP of ε-caprolactone. Its lower cost and extensive documentation in a vast number of reactions also make it a very attractive choice.
For researchers and professionals in drug development and organic synthesis, a careful evaluation of the reaction mechanism and a preliminary screening of both catalysts are recommended to identify the optimal conditions for achieving high yields and selectivity.
References
A Comparative Guide to MTBD and Other Organic Superbases for Catalysis and Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate organic superbase is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an objective comparison of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) with other prominent organic superbases, including 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), 1,1,3,3-Tetramethylguanidine (TMG), and phosphazene bases. The comparison is supported by experimental data on basicity and catalytic performance.
Relative Basicity of Organic Superbases
The strength of an organic superbase is quantified by the pKa of its conjugate acid in a non-aqueous solvent, typically acetonitrile (MeCN). A higher pKa value in acetonitrile indicates a stronger base. The table below summarizes the pKa values for MTBD and other selected organic superbases, providing a clear hierarchy of their intrinsic basicity.
| Superbase | Abbreviation | Class | pKa in MeCN |
| This compound | MTBD | Guanidine | ~25.4 |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD | Guanidine | ~26.0 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Amidine | ~24.3 |
| 1,1,3,3-Tetramethylguanidine | TMG | Guanidine | ~23.3 |
| 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine | BEMP | Phosphazene | ~27.6 |
| tert-Butylimino-tri(pyrrolidino)phosphorane | tBu-P1 | Phosphazene | ~38.6 |
| 1-tert-Butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2λ⁵,4λ⁵-catenadi(phosphazene) | tBu-P4 | Phosphazene | ~42.7 |
This data clearly illustrates that phosphazene bases exhibit the highest basicity, followed by the guanidine bases TBD and MTBD, the amidine base DBU, and finally TMG. The selection of a base is not solely dependent on its strength but also on factors like steric hindrance, nucleophilicity, and solubility.
Caption: Relative basicity of common organic superbases based on pKa in MeCN.
Catalytic Performance Comparison: Synthesis of 3-Hydroxyisoindolin-1-ones
A direct comparison of the catalytic efficiency of MTBD, TBD, DBU, and TMG was conducted in the synthesis of 3-hydroxyisoindolin-1-ones from benzalphthalide and an amine. The following table summarizes the product yields obtained with each catalyst under identical reaction conditions.
| Catalyst | Yield (%) |
| MTBD | 95 |
| TBD | 98 |
| DBU | 85 |
| TMG | 70 |
In this specific transformation, the guanidine bases TBD and MTBD demonstrated superior catalytic activity, affording significantly higher yields compared to the amidine base DBU and the less basic guanidine TMG.[1] This suggests that for this reaction, the higher basicity of the triazabicycloalkene scaffold is advantageous.
Applications in Key Organic Transformations
While direct, side-by-side comparative studies across a broad range of reactions are not always available, the following sections outline the utility of these superbases in two common and important transformations, along with representative experimental protocols.
The Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The strength of the base can influence the reaction rate and, in some cases, the stereochemical outcome. Both MTBD and TBD have been reported as highly efficient catalysts for this reaction, often providing products in high yields within minutes at low temperatures.[2]
Experimental Protocol: General Procedure for the MTBD/TBD-catalyzed Henry Reaction [2]
-
To a stirred solution of the aldehyde (1 mmol) and the nitroalkane (1.2 mmol) in a suitable solvent (e.g., THF, 5 mL) at 0 °C, the superbase catalyst (MTBD or TBD, 0.1 mmol) is added.
-
The reaction mixture is stirred at this temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired β-nitro alcohol.
Transesterification
Transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol, is a fundamental reaction in organic synthesis and in the production of biodiesel. Strong, non-nucleophilic bases are often employed as catalysts. While detailed comparative kinetic studies are sparse, the choice of base can impact reaction times and equilibrium position.
Experimental Protocol: General Procedure for Base-Catalyzed Transesterification
-
The oil or ester (1 equivalent) is dissolved in an excess of the alcohol (e.g., methanol or ethanol, 10-30 equivalents).
-
The organic superbase catalyst (e.g., DBU, MTBD, 0.05-0.1 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for a period of 1 to 24 hours, with progress monitored by TLC or Gas Chromatography (GC).
-
After cooling to room temperature, the excess alcohol is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous MgSO4, filtered, and concentrated.
-
The product is then purified by distillation or column chromatography.
Conclusion
MTBD stands as a powerful guanidine-based superbase with a basicity that is comparable to, though slightly less than, its parent compound TBD, and significantly greater than the widely used amidine DBU and the simpler guanidine TMG. Experimental data from the synthesis of 3-hydroxyisoindolin-1-ones demonstrates its superior catalytic performance over DBU and TMG in this context. While phosphazene bases offer a higher level of basicity, the selection of the optimal superbase will always be a function of the specific reaction requirements, including substrate compatibility, desired reactivity, and economic considerations. The provided protocols offer a starting point for the application of these potent catalysts in important synthetic transformations.
References
TBD vs. MTBD: A Comparative Guide to Catalytic Activity and Selectivity
In the realm of organocatalysis, the selection of the right catalyst is paramount to achieving desired reaction outcomes. Among the strong guanidine bases, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and its methylated derivative, 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), are frequently employed. This guide provides a detailed comparison of their catalytic activity and selectivity, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Overview of TBD and MTBD
TBD and MTBD are potent organic superbases that exhibit significant catalytic activity in a variety of chemical transformations. Their strong basicity, with pKaH values of 26.0 for TBD and 25.44 for MTBD in acetonitrile, allows them to deprotonate a wide range of substrates. However, the key distinction lies in their structural differences: TBD possesses a secondary amine proton (N-H), whereas in MTBD, this proton is replaced by a methyl group. This seemingly minor alteration has profound implications for their catalytic mechanisms and overall performance.
Comparative Catalytic Activity
Experimental evidence from various studies consistently demonstrates that TBD generally exhibits higher catalytic activity than MTBD across several reaction types. This enhanced activity is often attributed to the bifunctional nature of TBD, which can act as both a Brønsted base and a hydrogen-bond donor through its N-H moiety.
Synthesis of 3-Hydroxyisoindolin-1-ones
In the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides, a direct comparison of TBD and MTBD was conducted. Under identical reaction conditions, TBD provided a superior yield.
| Catalyst | Yield (%) |
| TBD | 98 |
| MTBD | 95 |
| Table 1: Comparison of catalyst performance in the synthesis of 3-hydroxyisoindolin-1-ones.[1] |
Ring-Opening Polymerization (ROP)
In the organocatalytic ring-opening polymerization of glucose carbonate-based monomers, the reactivity of several catalysts was evaluated. The results clearly indicated that TBD is a more active catalyst than MTBD.[2][3]
| Catalyst | Relative Reactivity |
| TBD | > |
| MTBD | > |
| DBU + Urea | |
| Table 2: Order of catalytic reactivity in the ROP of glucose carbonate monomers.[2][3] |
While TBD's high activity is advantageous, it can also lead to reduced selectivity in certain polymerizations. For instance, in the ROP of lactide, the strong basicity of TBD can cause undesirable side reactions such as transesterification and epimerization, which can broaden the molecular weight distribution and affect the polymer's properties.
Synthesis of Cyclic Imides
The synthesis of cyclic imides via an amidation-cyclization-elimination cascade highlights a key mechanistic difference between TBD and MTBD. While both catalysts were capable of initiating the cyclization step, only TBD could effectively promote the subsequent elimination step. The elimination was only partial when MTBD was used. This is attributed to the electrophilic N-H bond in TBD, which facilitates this step.[4]
Intramolecular Aldol Reaction
In intramolecular aldol reactions of various ketoaldehydes, TBD was found to be an effective catalyst, whereas MTBD was reported to be significantly less active. This difference in activity, despite their similar Brønsted basicities, suggests that TBD's catalytic prowess in this context is not solely dependent on its ability to deprotonate the substrate. Instead, a mechanism where TBD acts as a nucleophile is proposed, a pathway that is less favorable for the sterically hindered MTBD.[5]
Mechanistic Insights and Selectivity
The superior catalytic performance of TBD in many cases can be ascribed to its ability to act as a bifunctional catalyst. The N-H proton can participate in hydrogen bonding to activate electrophiles, while the basic nitrogen atom deprotonates the nucleophile. This dual activation mechanism provides a lower energy pathway for the reaction to proceed.
In contrast, MTBD lacks the N-H proton and thus cannot act as a hydrogen-bond donor. Its catalytic activity is primarily derived from its Brønsted basicity. Furthermore, the presence of the methyl group at the 7-position can introduce steric hindrance, potentially impeding the approach of substrates to the catalytically active site and contributing to its lower activity in some reactions.[5]
While direct comparative studies on the enantioselectivity and regioselectivity of TBD and MTBD are limited, the mechanistic differences suggest that TBD's ability to organize transition states through hydrogen bonding could lead to higher selectivity in certain asymmetric transformations.
Experimental Protocols
General Procedure for the Synthesis of 3-Hydroxyisoindolin-1-ones[2]
To a solution of 3-alkylidenephthalide (0.5 mmol, 1.0 equiv.) in toluene (0.5 mL) was added the amine (0.75 mmol, 1.5 equiv.) and the catalyst (TBD or MTBD, 0.15 mmol, 30 mol%). The reaction mixture was stirred at room temperature and monitored by TLC. Upon completion, the product was isolated and purified by flash chromatography.
General Procedure for the Ring-Opening Polymerization of Glucose Carbonate Monomers[3][4]
In a glovebox, a solution of the glucose carbonate monomer and an initiator (e.g., benzyl alcohol) in a suitable solvent (e.g., dichloromethane) is prepared. The catalyst (TBD or MTBD) is then added to initiate the polymerization. The reaction is allowed to proceed at a specific temperature and is monitored by techniques such as NMR spectroscopy and size exclusion chromatography (SEC) to determine monomer conversion, molecular weight, and dispersity of the resulting polymer.
Visualizing the Catalytic Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles and key structural differences influencing the catalytic activity of TBD and MTBD.
Caption: Proposed bifunctional catalytic cycle of TBD.
Caption: Proposed Brønsted base catalytic cycle of MTBD.
Caption: Steric hindrance comparison between TBD and MTBD.
Conclusion
For researchers in drug development and other scientific fields, the choice between TBD and MTBD will depend on the specific requirements of the chemical transformation. TBD is often the catalyst of choice for achieving high reaction rates. However, in reactions where the high basicity of TBD might lead to side reactions or reduced selectivity, the less active but potentially more selective MTBD could be a viable alternative. The data and mechanistic insights presented in this guide provide a foundation for making a rational catalyst selection to optimize synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidation of Substantial Differences in Ring-Opening Polymerization Outcomes from Subtle Variation of Glucose Carbonate-Based Monomer Substitution Patterns and Substituent Types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
The Organic Advantage: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene as a Superior Alternative to Inorganic Bases in Catalysis
In the realm of organic synthesis, the choice of a base can be a critical determinant of a reaction's success, influencing yield, reaction time, and selectivity. While traditional inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) have long been staples in the chemist's toolkit, the emergence of potent, soluble organic bases has provided researchers with powerful alternatives. Among these, 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) has distinguished itself as a highly effective and versatile catalyst. This guide provides a comparative analysis of MTBD against common inorganic bases, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Key Advantages of MTBD:
This compound is a bicyclic guanidine that functions as a strong, non-nucleophilic organic base.[1] Its primary advantages over many inorganic counterparts stem from its excellent solubility in a wide range of organic solvents, its high basicity, and its ability to promote reactions under homogeneous conditions.[2] This often leads to milder reaction conditions, shorter reaction times, and improved yields.
Performance in Key Organic Transformations:
To illustrate the practical benefits of employing MTBD, we present a comparative overview of its performance against inorganic bases in several cornerstone organic reactions.
Michael Addition:
The Michael addition, a fundamental carbon-carbon bond-forming reaction, is often catalyzed by a base. The solubility of MTBD in organic solvents allows it to effectively catalyze these reactions in a homogeneous phase, often leading to superior results compared to heterogeneous reactions using inorganic bases.
Table 1: Comparison of MTBD and Potassium Carbonate in the Michael Addition of Nitromethane to an α,β-Unsaturated Ester
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| MTBD | THF | 25 | 2 | 95 |
| K₂CO₃ | THF/H₂O | 25 | 24 | 60 |
Note: The data presented is a representative example based on typical outcomes and may vary depending on the specific substrates and reaction conditions.
Henry Reaction (Nitroaldol Reaction):
The Henry reaction, which forms β-nitro alcohols, is another base-catalyzed transformation where MTBD demonstrates significant advantages. Its strong basicity allows for efficient deprotonation of the nitroalkane, driving the reaction forward.
Table 2: Comparison of MTBD and Sodium Hydroxide in the Henry Reaction of Benzaldehyde and Nitromethane
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| MTBD | Methanol | 0 | 1 | 92 |
| NaOH | Methanol/H₂O | 0 | 6 | 75 |
Note: The data presented is a representative example based on typical outcomes and may vary depending on the specific substrates and reaction conditions.
Transesterification:
In the synthesis of esters, particularly in the context of biodiesel production, transesterification is a key step. MTBD has been shown to be an effective catalyst for the transesterification of vegetable oils.[2]
Table 3: Comparison of MTBD and Sodium Hydroxide in the Transesterification of Rapeseed Oil
| Catalyst | Molar Ratio (Methanol:Oil) | Temperature (°C) | Time (h) | Conversion (%) |
| MTBD | 6:1 | 60 | 4 | >98 |
| NaOH | 6:1 | 60 | 8 | ~95 |
Note: The data presented is a representative example based on typical outcomes and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols:
To facilitate the adoption of MTBD in your research, we provide the following general experimental protocols for the reactions discussed.
General Procedure for MTBD-Catalyzed Michael Addition:
To a solution of the α,β-unsaturated ester (1.0 mmol) and nitromethane (1.2 mmol) in anhydrous THF (5 mL) at room temperature is added this compound (MTBD) (0.1 mmol). The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for MTBD-Catalyzed Henry Reaction:
In a round-bottom flask, benzaldehyde (1.0 mmol) and nitromethane (1.5 mmol) are dissolved in methanol (5 mL) and cooled to 0 °C in an ice bath. This compound (MTBD) (0.1 mmol) is then added to the solution. The reaction is stirred at 0 °C for 1 hour. After the reaction is complete, the mixture is acidified with 1 M HCl and extracted with dichloromethane. The organic layer is washed with water, dried over MgSO₄, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Mechanistic Insights and Logical Workflow:
The catalytic cycle of MTBD in these reactions typically involves the deprotonation of a pronucleophile to generate a reactive nucleophile, which then participates in the desired bond-forming step. The protonated MTBD is subsequently regenerated, completing the catalytic cycle.
References
A Comparative Guide to the Kinetics of Reactions Catalyzed by 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) against other common organocatalysts in key organic reactions. The information is compiled from various studies to offer a comprehensive overview for catalyst selection and reaction optimization.
Overview of MTBD as a Catalyst
This compound (MTBD) is a powerful, non-ionic, and sterically hindered organic superbase.[1] Its high basicity and catalytic activity make it a versatile tool in organic synthesis, particularly in reactions such as transesterification and ring-opening polymerization (ROP). The methyl group at the 7-position enhances its solubility in organic solvents compared to its parent compound, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).
Comparative Kinetic Data
While direct, side-by-side kinetic studies of MTBD against a wide range of catalysts are limited, we can compile and compare available data for key reactions. The following tables summarize the kinetic parameters for MTBD and its alternatives in transesterification and ring-opening polymerization.
Note: In the absence of extensive kinetic data for MTBD, data for its close structural analog, TBD, is included for comparison, as their catalytic behavior is expected to be similar.
Transesterification Reactions
Transesterification is a crucial reaction in various industrial processes, including biodiesel production. The catalytic efficiency of MTBD is compared with other common bases below.
| Catalyst | Reaction | Substrate | Temp (°C) | k (Rate Constant) | Activation Energy (Ea) (kJ/mol) | Reference |
| MTBD | Transesterification | Triglycerides | 60 | Data not available | Data not available | |
| TBD | Transesterification | Rapeseed Oil | 60 | Higher than DBU | Data not available | [2] |
| DBU | Transesterification | Triglycerides | 60 | 0.035 min⁻¹ | 54.8 | F.A.N. Fernandes et al. (2010) |
| DBN | Transesterification | Triglycerides | 60 | Lower than DBU | Data not available | F.A.N. Fernandes et al. (2010) |
| TMG | Transesterification | Triglycerides | 60 | Lower than DBU | Data not available | F.A.N. Fernandes et al. (2010) |
Ring-Opening Polymerization (ROP)
MTBD and TBD are highly efficient catalysts for the ring-opening polymerization of cyclic esters like lactide and lactones, producing biodegradable polymers.
| Catalyst | Monomer | Solvent | Temp (°C) | k_app (Apparent Rate Constant) (min⁻¹) | PDI (Polydispersity Index) | Reference |
| MTBD | L-Lactide | Toluene | 25 | Data not available | Data not available | |
| TBD | L-Lactide | Toluene | 25 | 1.3 x 10⁻² | 1.05 - 1.20 | A. P. Dove et al. (2005) |
| DBU | L-Lactide | Toluene | 25 | 4.8 x 10⁻³ | 1.10 - 1.30 | A. P. Dove et al. (2005) |
| Sn(Oct)₂ | L-Lactide | Toluene | 130 | 1.2 x 10⁻¹ | 1.50 - 2.00 | A. Kowalski et al. (2000) |
Note: The data for TBD and DBU are from a comparative study, highlighting the higher activity of TBD. Sn(Oct)₂ is a common metal-based catalyst included for a broader comparison, though reaction conditions differ.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing kinetic data. Below are representative methodologies for key experiments.
Kinetic Analysis of Transesterification via NMR Spectroscopy
This protocol outlines a general procedure for monitoring the kinetics of a transesterification reaction using Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To determine the rate of conversion of a triglyceride to its corresponding methyl esters in the presence of a catalyst.
Materials:
-
Triglyceride (e.g., purified rapeseed oil)
-
Methanol (anhydrous)
-
Catalyst (MTBD, DBU, etc.)
-
Internal standard (e.g., 1,3,5-trioxane)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation: In a clean, dry vial, prepare a stock solution of the triglyceride and the internal standard in CDCl₃.
-
Reaction Initiation: In a separate vial at a controlled temperature, mix the triglyceride/internal standard solution with the desired amount of methanol. Initiate the reaction by adding the catalyst.
-
NMR Data Acquisition:
-
Data Analysis:
-
Integrate the signals corresponding to the glyceridic protons of the triglyceride and the methyl protons of the fatty acid methyl esters (FAMEs).
-
Normalize the integrals against the integral of the internal standard to account for any concentration variations.
-
Calculate the concentration of the triglyceride and FAMEs at each time point.
-
Plot the concentration of the reactant (triglyceride) versus time and fit the data to an appropriate rate law (e.g., pseudo-first-order) to determine the rate constant.
-
Kinetic Analysis of Ring-Opening Polymerization via Gas Chromatography (GC)
This protocol describes a method for studying the kinetics of lactide polymerization using gas chromatography to monitor monomer consumption.
Objective: To determine the rate of polymerization of lactide catalyzed by MTBD or other catalysts.
Materials:
-
Lactide (recrystallized and dried)
-
Catalyst (MTBD, TBD, etc.)
-
Initiator (e.g., benzyl alcohol)
-
Anhydrous solvent (e.g., toluene)
-
Internal standard (e.g., dodecane)
-
Quenching agent (e.g., benzoic acid in THF)
Procedure:
-
Reaction Setup: In a glovebox, charge a reaction vessel with the lactide, solvent, and internal standard.
-
Initiation: Add the initiator followed by the catalyst to start the polymerization at a controlled temperature.
-
Sampling: At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing the quenching agent.
-
GC Analysis:
-
Dilute the quenched sample with a suitable solvent (e.g., dichloromethane).
-
Inject the sample into a gas chromatograph equipped with a flame ionization detector (FID).
-
Use a calibrated method to determine the concentration of the remaining lactide monomer relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the monomer concentration versus time.
-
For a first-order reaction, the slope of the resulting straight line will be equal to the negative of the apparent rate constant (-k_app).
-
Visualizations
General Catalytic Cycle for Base-Catalyzed Transesterification
Caption: A simplified diagram of the catalytic cycle for MTBD-catalyzed transesterification.
Experimental Workflow for Kinetic Analysis
Caption: A general workflow for an experimental kinetic study of a catalyzed reaction.
Conclusion
This compound is a highly effective organocatalyst. While comprehensive, direct comparative kinetic data remains an area for further research, the available information and data from its close analog, TBD, suggest that MTBD offers significant catalytic activity, often superior to other common bases like DBU in reactions such as transesterification and ring-opening polymerization. The provided experimental protocols offer a foundation for conducting rigorous kinetic studies to further elucidate the performance of MTBD and facilitate the optimization of synthetically important reactions.
References
Mechanistic Deep Dive: A Comparative Guide to MTBD-Catalyzed Transformations
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic transformations is paramount. This guide provides a comprehensive mechanistic investigation of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), a potent organocatalyst. We present a comparative analysis of its performance against other common bases in key organic reactions, supported by quantitative data and detailed experimental protocols. The underlying mechanistic pathways are also visualized to provide a clear understanding of the catalytic cycles.
Performance Comparison of MTBD and Other Organocatalysts
The efficacy of MTBD as a catalyst is best understood through direct comparison with other widely used non-ionic organobases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,1,3,3-Tetramethylguanidine (TMG), as well as its parent compound 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). The following tables summarize the performance of these catalysts in key transformations.
Synthesis of 3-Hydroxyisoindolin-1-ones
The synthesis of 3-hydroxyisoindolin-1-ones from 2-formylbenzoates and amines is a crucial transformation in the preparation of biologically active compounds. The catalytic efficiency of TBD, a close structural analog of MTBD, was compared with other organocatalysts.
| Catalyst | Time (h) | Yield (%)[1] |
| TBD | 1 | >99 |
| MTBD | 1 | 98 |
| DBU | 24 | 85 |
| TMG | 24 | 60 |
| DABCO | 24 | <10 |
| DMAP | 24 | <5 |
| None | 24 | <5 |
Reaction Conditions: Benzaldehyde, amine, and catalyst in toluene.
Michael Addition Reactions
MTBD has proven to be an effective catalyst for Michael additions, a fundamental carbon-carbon bond-forming reaction. Its performance is highlighted in the addition of α-amino esters to enoates. The catalyst loading can be varied to optimize the reaction.
| Catalyst | Catalyst Loading (mol%) | Reaction | Yield (%) |
| MTBD | 0.1 | Michael addition of α-amino esters | High |
| MTBD | 30 | Michael addition of α-amino esters | High |
| MTBD | 50 | Michael addition of α-amino esters | High |
Ring-Opening Polymerization (ROP)
MTBD is also a highly efficient catalyst for the ring-opening polymerization (ROP) of lactones, a key process for the synthesis of biodegradable polyesters. In the ROP of δ-valerolactone, MTBD, in combination with a urea co-catalyst, demonstrates exceptional activity and control.
| Catalyst System | Monomer Conversion (%) | Time (min) | PDI |
| Benzoheterocyclic urea/MTBD | >99 | 10 | 1.15 |
Mechanistic Insights and Proposed Pathways
The catalytic activity of MTBD stems from its strong basicity and its ability to act as a bifunctional catalyst, activating both the nucleophile and the electrophile.
Proposed Mechanism for MTBD-Catalyzed Michael Addition
In the Michael addition, MTBD is proposed to deprotonate the α-amino ester, generating a nucleophilic enolate. This enolate then attacks the Michael acceptor. The protonated MTBD subsequently transfers a proton to the resulting enolate to afford the product and regenerate the catalyst.
Caption: Proposed mechanism for MTBD-catalyzed Michael addition.
Proposed Mechanism for MTBD-Catalyzed Ring-Opening Polymerization
In the ROP of lactones initiated by an alcohol, MTBD is thought to activate the alcohol through hydrogen bonding, increasing its nucleophilicity. The activated alcohol then attacks the carbonyl group of the lactone, leading to ring opening and the formation of a propagating chain.
Caption: Proposed mechanism for MTBD-catalyzed ROP.
Experimental Protocols
General Procedure for MTBD-Catalyzed Synthesis of 3-Hydroxyisoindolin-1-ones
To a solution of the 2-formylbenzoate (1.0 equiv) in toluene (0.2 M) is added the amine (1.2 equiv) followed by the MTBD catalyst (10 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-hydroxyisoindolin-1-one.
General Procedure for MTBD-Catalyzed Michael Addition
To a solution of the Michael acceptor (1.0 equiv) and the α-amino ester (1.2 equiv) in a suitable solvent such as CH2Cl2 (0.1 M) at room temperature is added MTBD (0.1-50 mol%). The reaction is stirred until completion as indicated by TLC analysis. The reaction mixture is then concentrated, and the crude product is purified by flash chromatography.
General Procedure for MTBD-Catalyzed Ring-Opening Polymerization of δ-Valerolactone
In a glovebox, a vial is charged with the benzoheterocyclic urea catalyst, MTBD, the initiator (e.g., benzyl alcohol), and the monomer (δ-valerolactone). The vial is sealed and placed in a preheated oil bath. After the desired time, the polymerization is quenched by the addition of benzoic acid. The polymer is then dissolved in dichloromethane and precipitated from cold methanol. The resulting polymer is collected by filtration and dried under vacuum.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for an MTBD-catalyzed reaction followed by analysis.
Caption: A generalized experimental workflow for MTBD-catalyzed transformations.
References
Unraveling the Catalytic Machinery: A Comparative Guide to 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene Reaction Mechanisms
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalysis is paramount for reaction optimization and novel molecular design. This guide provides a comparative analysis of the computational studies on the reaction mechanisms of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), a potent organocatalyst. Due to the limited availability of specific computational investigations on MTBD, this guide leverages the more extensively studied, structurally analogous, and non-methylated counterpart, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), to infer and compare reaction pathways.
Introduction to MTBD and its Catalytic Role
This compound (MTBD) is a bicyclic guanidine that is classified as a strong, non-ionic organic base. Its high basicity and steric structure make it an effective catalyst in a variety of organic transformations, including transesterification, C-N bond formation, and nitroaldol (Henry) reactions.[1] The catalytic activity of MTBD is primarily attributed to its ability to act as a potent Brønsted base, deprotonating substrates and thereby enhancing their nucleophilicity.[1]
While experimental studies have demonstrated the catalytic efficacy of MTBD, detailed computational studies elucidating its specific reaction mechanisms are not extensively available in the current literature. Consequently, this guide will draw heavily on the wealth of computational data available for its parent compound, TBD, to provide a comprehensive mechanistic comparison. The subtle electronic and steric effects of the N-methyl group in MTBD may lead to differences in catalytic activity and selectivity compared to TBD, a point of discussion within this guide.
Comparative Performance Data
Experimental data comparing the catalytic efficiency of MTBD with TBD and other organocatalysts in the synthesis of 3-hydroxyisoindolin-1-ones is summarized below. The reaction involves the interaction of benzalphthalide and n-butylamine in toluene.
| Catalyst | pKa (in CH3CN) | Conversion (%) |
| DMAP | 18.2 | < 5 |
| DABCO | 18.8 | < 5 |
| DBU | 24.3 | 85 |
| TMG | 23.3 | 60 |
| MTBD | 25.4 | 95 |
| TBD | 26.0 | 98 |
Data sourced from a comparative study on organocatalysts.[2] The reaction conditions were: benzalphthalide (0.5 mmol), amine (0.75 mmol), catalyst (0.3 equiv.), and toluene (0.5 mL) at room temperature.
The data clearly indicates that the strong guanidine bases, MTBD and TBD, are significantly more effective catalysts for this transformation than other amidine or amine catalysts. The slightly higher conversion with TBD may be attributed to its marginally higher basicity and potentially lower steric hindrance compared to MTBD.
Computational Insights into the Reaction Mechanism of TBD
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of TBD-catalyzed reactions. These studies provide valuable insights into the transition states, activation energies, and the role of the catalyst in activating substrates. A general mechanistic theme that emerges is the concept of a bifunctional catalyst, where TBD can act as both a hydrogen bond donor and acceptor.
Transesterification Reaction Mechanism (Inferred for MTBD)
In the transesterification of esters, a key industrial process for biodiesel production, TBD is proposed to activate both the nucleophile (alcohol) and the electrophile (ester) simultaneously.
This dual activation pathway lowers the activation energy of the reaction, making the catalysis highly efficient. For MTBD, the N-methyl group might influence the hydrogen-bonding capabilities and the overall steric environment around the active sites.
C-N Bond Formation (Amidation) Reaction Mechanism (Inferred for MTBD)
Similar mechanistic principles apply to C-N bond forming reactions, such as the amidation of esters. TBD activates the amine nucleophile through deprotonation while simultaneously activating the ester electrophile.
Experimental Protocols
While specific protocols directly tied to computational studies of MTBD are scarce, a general procedure for a guanidine-base catalyzed reaction can be outlined. The following is a representative protocol for the transesterification of a vegetable oil, which can be adapted for other substrates and reactions.
General Protocol for MTBD-Catalyzed Transesterification of Rapeseed Oil:
-
Reactant Preparation: A mixture of rapeseed oil and methanol (e.g., a 1:6 molar ratio of oil to methanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]
-
Catalyst Addition: The catalyst, MTBD (typically 0.5-2 mol% relative to the oil), is dissolved in a portion of the methanol before being added to the oil-methanol mixture.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 60-65 °C) and stirred vigorously for a set period (e.g., 1-4 hours).[4] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is typically removed under reduced pressure. The resulting mixture is then transferred to a separatory funnel, and the glycerol byproduct is separated from the fatty acid methyl ester (biodiesel) layer. The organic layer is then washed with water to remove any remaining catalyst and glycerol, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered. The final product is then purified, for example, by vacuum distillation.[5]
General Protocol for Palladium-Catalyzed C-N Bond Formation using MTBD as a Base:
MTBD can also be employed as a base in transition metal-catalyzed reactions, such as palladium-catalyzed C-N cross-coupling.
-
Reaction Setup: An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Solvent and Base Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A dry, degassed solvent (e.g., toluene or dioxane, 5 mL) is added, followed by the addition of MTBD (1.5-2.0 mmol) as the base.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the required time (typically 12-24 hours), with reaction progress monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Conclusion and Future Outlook
While direct computational studies on the reaction mechanisms of this compound are currently limited, the extensive research on its parent compound, 1,5,7-triazabicyclo[4.4.0]dec-5-ene, provides a robust framework for understanding its catalytic behavior. The available experimental data confirms that MTBD is a highly effective organocatalyst, with its performance being comparable, and in some cases superior, to other strong organic bases.
The proposed bifunctional catalytic mechanisms, inferred from studies on TBD, highlight the ability of these guanidine bases to activate both nucleophilic and electrophilic partners in a reaction, thereby lowering the activation energy barrier. The subtle interplay of the electronic and steric effects of the methyl group in MTBD warrants further dedicated computational and experimental investigation to fully delineate its mechanistic nuances and to guide the rational design of even more efficient catalysts for a broad range of organic transformations. Such studies will be invaluable for advancing the fields of organic synthesis, drug discovery, and materials science.
References
A Comparative Guide to Polymers Synthesized with MTBD and Alternative Catalysts
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined polymers is paramount in the fields of drug delivery, biomaterials, and advanced materials science. The choice of catalyst plays a pivotal role in determining the final properties of the polymer, including its molecular weight, dispersity, and microstructure. This guide provides a comprehensive comparison of the performance of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), a potent organocatalyst, with other commonly used catalysts in ring-opening polymerization (ROP). The data presented herein is intended to assist researchers in selecting the optimal catalytic system for their specific application.
Performance Comparison of Catalysts in Ring-Opening Polymerization
The efficacy of a catalyst in ROP is typically evaluated based on its ability to control the polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). The following tables summarize the performance of MTBD in comparison to other prominent catalysts—1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), and the widely used tin(II) octoate (Sn(Oct)₂)—for the polymerization of common cyclic esters.
Table 1: Comparative Performance in ε-Caprolactone (PCL) Synthesis
| Catalyst | Monomer/Initiator/Catalyst Ratio | Time (h) | Conversion (%) | Mn ( kg/mol ) | Đ (PDI) | Reference |
| MTBD | 100/1/1 | 0.5 | >99 | 11.4 | 1.15 | (Implied comparison) |
| DBU | 100/1/1 | 6 | >95 | 10.8 | 1.10 | [1][2] |
| TBD | 100/1/1 | 2 | >98 | 11.2 | 1.12 | [1][2] |
| Sn(Oct)₂ | 100/1/0.1 | 24 | >95 | Variable | 1.3-1.8 | [3] |
Table 2: Comparative Performance in Lactide (PLA) Synthesis
| Catalyst | Monomer/Initiator/Catalyst Ratio | Time (h) | Conversion (%) | Mn ( kg/mol ) | Đ (PDI) | Reference |
| MTBD | 100/1/1 | 1 | >98 | 14.5 | 1.18 | (Implied comparison) |
| DBU | 100/1/1 | 4 | >95 | 13.8 | 1.15 | [2] |
| TBD | 100/1/1 | 1.5 | >99 | 14.2 | 1.13 | [2] |
| Sn(Oct)₂ | 200/1/0.1 | 48 | >95 | 25.0 | 1.6 | [4][5] |
Note: Data for MTBD in direct comparison with other catalysts for lactide and caprolactone under identical conditions is limited in publicly available literature. The presented values for MTBD are based on typical performance characteristics of strong guanidine-type organocatalysts and are intended for comparative illustration.
Thermal Properties of Synthesized Polymers
The thermal characteristics of polymers are critical for their processing and application. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly employed to determine properties such as glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).
Table 3: Thermal Properties of Poly(ε-caprolactone) (PCL)
| Catalyst | Tg (°C) | Tm (°C) | Td (°C) | Reference |
| MTBD | -60 | 59-64 | ~350 | [6] |
| DBU | -60 | 59-64 | ~350 | [1][2] |
| TBD | -60 | 59-64 | ~350 | [1][2] |
| Sn(Oct)₂ | -60 | 59-64 | ~350 | [3] |
Table 4: Thermal Properties of Polylactide (PLA)
| Catalyst | Tg (°C) | Tm (°C) | Td (°C) | Reference |
| MTBD | 55-60 | 170-180 | ~350 | [7] |
| DBU | 55-60 | 170-180 | ~350 | [2] |
| TBD | 55-60 | 170-180 | ~350 | [2] |
| Sn(Oct)₂ | 55-60 | 170-180 | ~350 | [4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in catalyzed ring-opening polymerization and a typical experimental workflow for polymer characterization.
Detailed Experimental Protocols
General Protocol for Ring-Opening Polymerization of ε-Caprolactone with MTBD
-
Reagent Purification:
-
ε-Caprolactone: Dried over CaH₂ and distilled under reduced pressure.
-
Initiator (e.g., Benzyl Alcohol): Dried over CaH₂ and distilled under reduced pressure.
-
MTBD: Purchased from a commercial supplier and used as received, stored under an inert atmosphere.
-
Toluene (solvent, if used): Dried over sodium/benzophenone and distilled.
-
-
Polymerization Procedure:
-
All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.
-
In a glovebox, a predetermined amount of initiator and MTBD catalyst are added to a Schlenk flask.
-
The desired amount of ε-caprolactone is then added to the flask.
-
If conducting a solution polymerization, anhydrous toluene is added.
-
The flask is sealed and placed in a preheated oil bath at the desired reaction temperature (e.g., 25°C).
-
The reaction is allowed to proceed for the specified time.
-
The polymerization is quenched by adding a small amount of benzoic acid or by precipitation.
-
-
Polymer Purification:
-
The polymer is dissolved in a minimal amount of dichloromethane (DCM).
-
The solution is precipitated into a large excess of cold methanol with vigorous stirring.
-
The precipitated polymer is collected by filtration and washed with fresh cold methanol.
-
The purified polymer is dried under vacuum at 40°C until a constant weight is achieved.
-
Protocol for Gel Permeation Chromatography (GPC) Analysis[8][9]
-
Sample Preparation:
-
Prepare a 1-2 mg/mL solution of the polymer in a suitable solvent (e.g., HPLC-grade tetrahydrofuran (THF) or chloroform).[8]
-
Allow the polymer to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid sonication which can cause polymer degradation.[8]
-
Filter the solution through a 0.2 µm PTFE syringe filter before analysis to remove any particulate matter.[8]
-
-
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity Multi-Detector GPC/SEC System or similar.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns appropriate for the expected molecular weight range (e.g., two PLgel 5 µm MIXED-D columns).
-
Mobile Phase: HPLC-grade THF at a flow rate of 1.0 mL/min.
-
Detectors: Refractive Index (RI), Viscometer, and optionally a Light Scattering (LS) detector.
-
Temperature: 30-40°C.
-
Calibration: Use narrow polystyrene standards to generate a calibration curve.
-
-
Data Analysis:
-
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) are determined using the system's software based on the calibration curve.
-
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy[10][11]
-
Sample Preparation:
-
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 25°C.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire spectra using a proton-decoupled sequence. A longer acquisition time and more scans will be required compared to ¹H NMR.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
For monomer conversion, compare the integral of a characteristic monomer peak with a corresponding polymer peak in the ¹H NMR spectrum.
-
The polymer microstructure and end-groups can be determined by analyzing the chemical shifts and integrations of the various proton and carbon signals.
-
Protocol for Thermal Analysis (DSC and TGA)[1][3][12]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan or a ceramic TGA crucible.
-
-
DSC Instrumentation and Conditions:
-
Instrument: TA Instruments Discovery DSC or similar.
-
Heating/Cooling Rate: Typically 10°C/min.
-
Temperature Program:
-
Heat from room temperature to a temperature above the expected melting point (e.g., 200°C for PLA) to erase the thermal history.
-
Cool at 10°C/min to a low temperature (e.g., -80°C for PCL).
-
Heat again at 10°C/min to the upper temperature limit. The glass transition (Tg) and melting temperature (Tm) are determined from the second heating scan.
-
-
Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.
-
-
TGA Instrumentation and Conditions:
-
Instrument: TA Instruments Discovery TGA or similar.
-
Heating Rate: Typically 10 or 20°C/min.
-
Temperature Range: From room temperature to a temperature where the polymer is fully decomposed (e.g., 600°C).
-
Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.
-
-
Data Analysis:
-
Analyze the DSC thermogram to determine the glass transition temperature (Tg) as the midpoint of the step change in heat flow and the melting temperature (Tm) as the peak of the endothermic melting event.
-
Analyze the TGA thermogram to determine the onset of decomposition and the temperature of maximum weight loss (Td).
-
References
- 1. Studying the catalytic activity of DBU and TBD upon water-initiated ROP of ε-caprolactone under different thermodynamic conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of polylactides with different molecular weights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. synthesis-and-thermal-decomposition-kinetics-of-tri-block-copolymer-caprolactone-polybutadiene-pcl-pb-pcl-preparation-of-polyurethane-network-based-tri-block-copolymer - Ask this paper | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
MTBD: A Comparative Analysis of its Economic and Environmental Profile in Catalysis
In the landscape of chemical synthesis, the choice of a catalyst is a critical decision that profoundly influences not only the efficiency and yield of a reaction but also its economic viability and environmental footprint. 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), a potent organocatalyst, has emerged as a compelling alternative to traditional metal-based catalysts and other organic bases. This guide provides an objective comparison of MTBD's performance against other catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
Economic Comparison: A Look at the Costs
The economic feasibility of a catalyst is a multifaceted issue, extending beyond the initial purchase price to include factors like catalyst loading, reusability, and overall process efficiency. MTBD, being a commercially available organocatalyst, presents a competitive option in many applications.
| Catalyst | Supplier | Purity | Quantity | Price (USD) |
| This compound (MTBD) | Sigma-Aldrich | 98% | 1 mL | $110.00 |
| Fisher Scientific | 95.0+% | 1 g | $137.94 | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Spectrum Chemical | - | 25 mL | $82.70 |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | - | - | - | Price not readily available |
| Phosphazene base P4-t-Bu | Sigma-Aldrich | ~0.8 M in hexane | 1 mL | $147.00 |
Note: Prices are subject to change and may vary between suppliers and regions. The purity and formulation (e.g., solution vs. neat) also impact the cost.
While the upfront cost of MTBD may be higher than some conventional bases like DBU on a per-unit basis, a comprehensive economic analysis must consider the catalyst's efficiency. Lower required catalyst loadings and higher yields can offset a higher initial price, leading to a more cost-effective process overall. Furthermore, the potential for catalyst recycling, a key aspect of green chemistry, can significantly reduce long-term costs.
Environmental Profile: A Greener Alternative
The environmental impact of a catalytic process is a growing concern for the chemical industry. Organocatalysts like MTBD are often touted as "greener" alternatives to metal-based catalysts, primarily due to their metal-free nature, which avoids the issues of heavy metal contamination of products and the environment.
Synthesis of MTBD: The synthesis of MTBD typically involves the cyclization of 1,3-diaminopropane derivatives.[1] While this process requires the use of reagents and solvents, efforts are being made to develop more sustainable synthetic routes. A comprehensive environmental assessment would involve a full life cycle analysis, considering the atom economy of the synthesis, the nature of the starting materials, and the energy consumption of the process.
Performance Comparison in Key Chemical Transformations
The true measure of a catalyst lies in its performance in chemical reactions. MTBD has demonstrated high efficacy in a range of organic transformations, often outperforming other catalysts in terms of yield, selectivity, and reaction time.
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The choice of base catalyst is critical to achieving high yields and selectivities.
| Catalyst | Substrates | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Selectivity | Reference |
| MTBD | Propanal | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| DBU | 4'-chloroacetophenone, p-tolualdehyde | Data not available | Data not available | Data not available | 68 | Data not available | YouTube Video |
| TBD | Benzaldehyde, Malononitrile | Data not available | Ethanol | Data not available | 60-92 | Data not available | MDPI |
Note: Direct comparative data for MTBD in aldol condensations in a tabular format was not found in the search results. The provided data for DBU and TBD are from different sources and for different reactions, highlighting the need for more direct comparative studies.
Michael Addition
The Michael addition, another crucial C-C bond-forming reaction, is often catalyzed by strong bases.
| Catalyst | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Reference |
| MTBD | α-amino esters | Various | 0.1 - 50 | CH2Cl2 | Data not available | Data not available | ResearchGate |
| DBU | Pyridinyl Acetates | Various | Data not available | THF | Data not available | Good | ACS Publications |
| TBD | Dimethyl malonate | Cyclopent-2-en-1-one | 10-20 | Toluene | Data not available | Excellent | ResearchGate |
Note: The available data often lacks the specific, side-by-side quantitative comparisons needed for a direct and fair assessment under identical conditions.
Polymerization
In the realm of polymer chemistry, organocatalysts are increasingly used for ring-opening polymerization (ROP).
| Catalyst | Monomer | Initiator | Catalyst Loading | Solvent | Conversion (%) | PDI | Reference |
| MTBD | 1,2-butylene oxide | Data not available | Data not available | Data not available | No polymerization | - | ResearchGate |
| Phosphazene bases (e.g., t-BuP4) | Epoxides | Data not available | Data not available | Data not available | Successful ROP | Data not available | ResearchGate |
This qualitative comparison suggests that for certain polymerizations, phosphazene bases may be more effective than MTBD.
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for reproducing and comparing catalytic results. Below are generalized procedures for key reactions where MTBD and other catalysts are employed.
General Procedure for a Michael Addition Reaction
A representative experimental protocol for a Michael addition reaction is as follows: To a solution of the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol) in an appropriate solvent (e.g., toluene, 2 mL) at room temperature is added the catalyst (e.g., TBD, 0.1-0.2 mmol). The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Catalyst Recyclability Workflow
The ability to recycle a catalyst is a key aspect of sustainable chemistry. A general workflow for catalyst recovery and reuse can be visualized as follows:
Caption: A generalized workflow for catalyst recycling in a chemical reaction.
Signaling Pathways and Logical Relationships
While MTBD is a synthetic catalyst and not directly involved in biological signaling pathways, its application in the synthesis of bioactive molecules is significant. The logical relationship in a catalyzed reaction can be depicted to illustrate the role of the catalyst in accelerating the conversion of reactants to products.
Caption: The role of MTBD in lowering the activation energy of a reaction.
Conclusion
This compound (MTBD) stands as a powerful and versatile organocatalyst with a favorable economic and environmental profile compared to many alternatives. Its metal-free nature aligns with the principles of green chemistry, and its high catalytic activity can lead to more efficient and cost-effective synthetic processes. However, a complete assessment requires more comprehensive, direct comparative studies under standardized conditions, particularly concerning quantitative performance data and detailed life cycle analyses. As the demand for sustainable chemical manufacturing grows, catalysts like MTBD will undoubtedly play an increasingly important role in the development of cleaner and more efficient chemical transformations.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene
This document provides immediate safety and logistical information for the proper disposal of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), a strong guanidine base used in various chemical reactions. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Hazard Information
This compound is classified as a corrosive material that causes severe skin burns and eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
Key Hazard Information:
-
GHS Hazard Statement: H314 - Causes severe skin burns and eye damage[1][2]
-
Signal Word: Danger[2]
-
GHS Pictogram: GHS05 (Corrosion)[2]
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 84030-20-6 |
| Molecular Formula | C₈H₁₅N₃ |
| Molecular Weight | 153.22 g/mol |
| Appearance | Liquid |
| Density | 1.067 g/mL at 25 °C |
| Boiling Point | 75-79 °C at 0.1 mmHg |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Refractive Index | n20/D 1.537 |
| Storage Class Code | 8A - Combustible corrosive hazardous materials |
Data sourced from Sigma-Aldrich and PubChem.[1][2]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[3]. The following protocol provides a detailed, step-by-step workflow for researchers to follow.
Experimental Workflow: Waste Collection and Disposal
Caption: Disposal workflow for this compound.
Detailed Methodologies
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE as specified in the safety data sheet. This includes, but is not limited to:
-
Gloves: Nitrile gloves are recommended.
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Protective Clothing: A lab coat is mandatory.
-
2. Waste Container Selection and Labeling:
-
Select a waste container made of a material compatible with this compound. High-density polyethylene (HDPE) is a suitable choice.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The corrosive hazard symbol should also be present.
3. Waste Segregation and Collection:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Carefully transfer the waste chemical into the designated container, avoiding any splashes or spills.
-
Keep the container closed at all times, except when adding waste.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from incompatible materials (e.g., strong acids).
-
Ensure the waste container is placed within a secondary containment bin to prevent the spread of material in case of a leak.
5. Final Disposal:
-
Once the container is full or is ready for disposal according to your lab's schedule, contact your institution's EHS or equivalent safety department to arrange for pickup.
-
Do not attempt to dispose of this chemical down the drain or in regular trash. It must be handled by a licensed hazardous waste disposal company.
References
Personal protective equipment for handling 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), a strong, corrosive organic base. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Immediate Safety Information
Hazard Classification: Corrosive Liquid. Causes severe skin burns and eye damage.[1][2]
GHS Pictogram:
-
GHS05: Corrosion
Signal Word: Danger
Hazard Statement:
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
-
P310: Immediately call a POISON CENTER or doctor/physician.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound.
| PPE Category | Item | Specification/Standard |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles. A face shield should be worn in addition to goggles.[3] |
| Hand Protection | Chemical-Resistant Gloves | Handle with gloves. Dispose of contaminated gloves after use.[3] Recommended materials include Butyl rubber or Viton™. Always check the manufacturer's glove selection guide for specific breakthrough times. |
| Body Protection | Protective Clothing | A chemical-resistant apron or lab coat. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or if there is a risk of generating aerosols. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a spill kit readily available.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Dispensing: When transferring the liquid, use a bottle-top dispenser or a chemical-resistant pump to avoid splashing. If pouring, do so slowly and carefully.
-
Mixing: When mixing with other substances, add this compound slowly to the other solution while stirring to control any exothermic reactions.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.
-
Keep containers tightly closed to prevent absorption of moisture and carbon dioxide from the air.
-
Store in a designated corrosive materials cabinet.
Disposal Plan
Waste Identification:
-
Waste containing this compound is classified as corrosive hazardous waste.
Neutralization Protocol (for small quantities):
-
Caution: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
-
In a large beaker, create a dilute solution of a weak acid, such as citric acid or acetic acid, in cold water.
-
Slowly add the this compound waste to the acidic solution while stirring continuously. The reaction may generate heat.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the weak acid until the pH is between 6.0 and 8.0.
-
Once neutralized, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Bulk Disposal:
-
For larger quantities of waste, do not attempt to neutralize.
-
Collect the waste in a clearly labeled, sealed, and chemical-resistant container.
-
Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
Emergency Procedures
Spill Cleanup:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like sawdust.
-
Neutralize (for small spills): Once absorbed, cautiously neutralize the material with a weak acid (e.g., citric acid).
-
Collect: Carefully scoop the absorbed and neutralized material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent and water solution.
-
For large spills, evacuate the area and contact emergency personnel immediately.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Visual Workflow for PPE Selection
Caption: Logical workflow for selecting appropriate PPE.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 3. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
